molecular formula C11H14O B1293760 5-Phenyl-2-pentanone CAS No. 2235-83-8

5-Phenyl-2-pentanone

Cat. No.: B1293760
CAS No.: 2235-83-8
M. Wt: 162.23 g/mol
InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
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Description

5-Phenyl-2-pentanone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenylpentan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenylpentan-2-one
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InChI

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGMYRPFYNFQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10176886
Record name 5-Phenylpentan-2-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2235-83-8
Record name 5-Phenyl-2-pentanone
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Record name 5-Phenyl-2-pentanone
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Record name 2-Pentanone, 5-phenyl-
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Record name 5-Phenylpentan-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Phenyl-2-pentanone (CAS No: 2235-83-8), a ketone of interest in various chemical and potentially pharmacological research areas. This document collates available data on its physical, chemical, and spectroscopic properties. Detailed experimental methodologies for its characterization are provided, alongside a discussion of its potential, though currently unelucidated, biological relevance. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound, also known as methyl 3-phenylpropyl ketone, is an organic compound characterized by a pentanone backbone with a phenyl substituent at the fifth carbon.[1][2] Its core chemical identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-phenylpentan-2-one[1][2]
Synonyms Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone[1][2]
CAS Number 2235-83-8[1][2]
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Odor Floral, sweet
Boiling Point 132.5 °C at 17 Torr
Melting Point 106-107 °C
Density 0.960 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[1]
LogP 2.42

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesReference(s)
Mass Spectrometry (MS) Molecular Ion (M+): m/z = 162. Key fragments can be analyzed to confirm the structure.[1][2]
¹H NMR Spectroscopy Chemical shifts are indicative of the different proton environments in the molecule.
¹³C NMR Spectroscopy Signals correspond to the eleven carbon atoms in unique chemical environments.
Infrared (IR) Spectroscopy Characteristic C=O stretching frequency for the ketone group.
Gas Chromatography (GC) Retention time can be used for identification and purity assessment.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

3.1.1. Proposed Synthesis via Friedel-Crafts Acylation

This method would involve the reaction of benzene with 4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction of the double bond.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).

  • Addition of Reactants: A solution of benzene and 4-pentenoyl chloride in the same solvent is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Reduction: The resulting unsaturated ketone is then reduced, for example, by catalytic hydrogenation, to yield this compound.

3.1.2. Proposed Synthesis via Aldol Condensation

This approach would involve the base-catalyzed condensation of benzaldehyde and 2-pentanone, followed by reduction of the resulting α,β-unsaturated ketone.

Methodology:

  • Reaction Setup: A round-bottom flask is charged with 2-pentanone and a suitable solvent (e.g., ethanol).

  • Addition of Reactants: A solution of sodium hydroxide in water is added, followed by the dropwise addition of benzaldehyde.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

  • Reduction: The resulting α,β-unsaturated ketone is then catalytically hydrogenated to afford this compound.

Spectroscopic and Analytical Characterization

The following are general protocols for obtaining spectroscopic and analytical data for a liquid organic compound like this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative ratios of protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[1] This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.[3]

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[4][6]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates or ATR crystal should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying particular attention to the C=O stretch of the ketone and the aromatic C-H and C=C stretches.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.

  • MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass spectrometer scans a range of m/z values to detect the molecular ion and fragment ions.[7]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. The mass spectrum of the corresponding peak can be used for structural confirmation by comparing it with library spectra or by analyzing the fragmentation pattern.[7]

Biological Activity and Signaling Pathways

There is currently no direct scientific literature available that describes the specific biological activities or signaling pathways associated with this compound. However, the broader class of phenylpentanones and related structures have been investigated for various pharmacological activities.

4.1. Potential Pharmacological Relevance

Given its chemical structure, which includes a phenyl ring and a ketone functional group, this compound could potentially interact with various biological targets. Structurally related compounds have been explored for their potential as:

  • Anticancer Agents: Some chalcones and other phenyl-substituted ketones have demonstrated cytotoxic effects against various cancer cell lines.[8]

  • Anti-inflammatory Agents: The flavonoid scaffold, which can be seen as a more complex phenylpropanoid derivative, is well-known for its anti-inflammatory properties, often mediated through the inhibition of enzymes like cyclooxygenases and lipoxygenases.[9]

  • Antimicrobial Agents: Various natural and synthetic ketones have shown activity against bacteria and fungi.[10]

It is crucial to emphasize that these are speculative possibilities based on structural analogy, and dedicated biological screening is required to determine if this compound possesses any of these activities.

4.2. Recommended Experimental Protocols for Biological Screening

For researchers interested in investigating the biological potential of this compound, initial in vitro screening could involve the following assays:

  • Cytotoxicity Assays:

    • Cell Culture: Maintain appropriate cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous control cell lines (e.g., HEK293) in suitable culture media and conditions.

    • Compound Treatment: Seed cells in 96-well plates and, after attachment, treat them with a range of concentrations of this compound (typically from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).

    • Viability Assessment: After a set incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT, XTT, or LDH release assays.[11][12][13]

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the cytotoxic potency of the compound.

  • Anti-inflammatory Assays:

    • Cell Model: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • Measurement of Inflammatory Markers: Treat the cells with this compound prior to or concurrently with LPS stimulation. Measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Antimicrobial Assays:

    • Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

    • Minimum Inhibitory Concentration (MIC) Determination: Employ broth microdilution or agar diffusion methods to determine the lowest concentration of this compound that inhibits the visible growth of the microorganisms.

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study of this compound.

G cluster_identifiers Chemical Identifiers This compound This compound CAS: 2235-83-8 CAS: 2235-83-8 This compound->CAS: 2235-83-8 Formula: C11H14O Formula: C11H14O This compound->Formula: C11H14O MW: 162.23 g/mol MW: 162.23 g/mol This compound->MW: 162.23 g/mol IUPAC: 5-phenylpentan-2-one IUPAC: 5-phenylpentan-2-one This compound->IUPAC: 5-phenylpentan-2-one

Caption: Logical relationship of key chemical identifiers for this compound.

G cluster_workflow General Experimental Workflow for Characterization cluster_techniques Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purified Compound Purity_Assessment Purity Assessment Purification->Purity_Assessment Purified Compound NMR NMR Structural_Elucidation->NMR IR IR Structural_Elucidation->IR MS MS Structural_Elucidation->MS GC GC Purity_Assessment->GC

Caption: A general experimental workflow for the synthesis and characterization of an organic compound like this compound.

Conclusion

This compound is a well-defined organic molecule with established physical and spectroscopic properties. While detailed, peer-reviewed synthesis protocols are not abundant, its structure lends itself to synthesis via standard organic reactions like Friedel-Crafts acylation or aldol condensation. The primary knowledge gap for this compound lies in its biological activity. There is no direct evidence of its interaction with biological systems or its involvement in any signaling pathways. Future research should focus on the synthesis and subsequent biological screening of this compound to explore its potential as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

An In-depth Technical Guide to 5-Phenyl-2-pentanone (CAS Number: 2235-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-2-pentanone, a ketone compound with potential biological activities. The document collates available physicochemical data, outlines proposed experimental protocols for its synthesis and analysis, and discusses its putative, though uncorroborated, biological significance based on supplier information. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams as specified.

Chemical and Physical Properties

This compound is an organic compound classified as a ketone. It presents as a colorless to pale yellow liquid and is characterized by a five-carbon chain with a phenyl group at the fifth carbon and a carbonyl group at the second position.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][2]
Density 0.96 g/cm³[2][3]
Boiling Point 261.2 °C at 760 mmHg[2][3]
Flash Point 121.5 °C[2]
LogP 2.42

Identifiers and Nomenclature

The compound is known by several synonyms and can be represented by various chemical identifiers crucial for database searches and chemical informatics.

Table 2: Identifiers for this compound

Identifier TypeIdentifierSource(s)
CAS Number 2235-83-8[1][2]
IUPAC Name 5-phenylpentan-2-one
Synonyms Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone[1]
InChI InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3[4]
InChIKey DGMYRPFYNFQCHM-UHFFFAOYSA-N[2][4]
SMILES CC(=O)CCCC1=CC=CC=C1[2][4]

Biological Activity and Potential Applications

Several chemical suppliers describe this compound as a potent histone deacetylase (HDAC) inhibitor and suggest its potential for research in urea cycle disorders.[1][2][5][6] However, a comprehensive search of scientific literature did not yield primary research articles or experimental data, such as IC₅₀ values or specific enzyme inhibition profiles, to substantiate these claims. One vendor also mentions potential antimicrobial and anticancer properties, but this information appears conflated with a different chemical structure.[3]

Context: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[7] HDAC inhibitors block this process, leading to hyperacetylation, a more open chromatin structure, and altered gene expression.[7] This mechanism has made them a target for therapeutic intervention, particularly in oncology, where they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]

Context: Urea Cycle Disorders

Urea cycle disorders are inherited metabolic diseases caused by deficiencies in the enzymes or transporters required for the conversion of ammonia to urea.[8] This leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can cause severe neurological damage.[9][10] Treatment strategies include dietary protein restriction and medications known as nitrogen scavengers that provide alternative pathways for nitrogen excretion.[10][11] The potential connection of this compound to this area of research remains to be elucidated by experimental studies.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

A plausible synthetic route to this compound is the Friedel-Crafts acylation of benzene with 5-chlorovaleryl chloride, followed by reduction of the resulting chloroketone. A more direct, though potentially lower-yielding, approach could involve the acylation of benzene with valerolactone in the presence of a Lewis acid, followed by a Clemmensen or Wolff-Kishner reduction of the aryl-keto group and subsequent oxidation of the terminal alcohol. A conceptual workflow for a Friedel-Crafts-based synthesis is presented below.

G cluster_synthesis Proposed Synthesis Workflow benzene Benzene reaction_vessel Reaction Vessel (Friedel-Crafts Acylation) benzene->reaction_vessel valeroyl_chloride Valeroyl Chloride valeroyl_chloride->reaction_vessel lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_vessel intermediate 1-Phenyl-1-pentanone reaction_vessel->intermediate reduction Reduction (e.g., Wolff-Kishner) intermediate->reduction product 5-Phenyl-1-pentanol reduction->product oxidation Oxidation (e.g., PCC) product->oxidation final_product This compound oxidation->final_product purification Purification (Distillation / Chromatography) final_product->purification

Caption: Proposed multi-step synthesis of this compound via Friedel-Crafts acylation.

Methodology:

  • Acylation: To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add valeroyl chloride dropwise. Subsequently, add benzene to the mixture while maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring it over ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1-pentanone.

  • Reduction: Subject the crude intermediate to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide, in a high-boiling solvent like diethylene glycol) to reduce the ketone to a methylene group, yielding 1-phenylpentane. Alternative steps would be required to arrive at the target molecule.

  • Purification: Purify the final product by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized protocol and requires optimization for specific reaction conditions, stoichiometry, and safety precautions.

Proposed Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.

Methodology:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a suitable concentration (e.g., 1 mg/mL).

GC-MS is a suitable technique for the identification and quantification of volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which can be used for identification.

Methodology:

  • Instrument: Standard GC-MS system.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: 1 µL, splitless.

  • Oven Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

G cluster_analysis Analytical Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample Sample containing This compound prep Sample Preparation (Dilution in Solvent) sample->prep hplc_inj Injection prep->hplc_inj gcms_inj Injection prep->gcms_inj hplc_col C18 Reverse-Phase Column Separation hplc_inj->hplc_col hplc_det UV Detection (254 nm) hplc_col->hplc_det hplc_data Chromatogram (Retention Time) hplc_det->hplc_data gcms_col HP-5MS Capillary Column Separation gcms_inj->gcms_col gcms_det Mass Spectrometry (EI, m/z 40-400) gcms_col->gcms_det gcms_data Mass Spectrum (Fragmentation Pattern) gcms_det->gcms_data

Caption: General analytical workflow for the characterization of this compound.

Conclusion

This compound (CAS 2235-83-8) is a commercially available ketone. While it is marketed by several chemical suppliers as a potent HDAC inhibitor for research in areas like urea cycle disorders, there is a notable absence of peer-reviewed scientific literature and experimental data to validate these specific biological activities. The information presented in this guide, including proposed synthesis and analytical methods, provides a foundation for researchers to initiate their own investigations into the chemical and biological properties of this compound. Further experimental validation is critically required to elucidate its mechanism of action and confirm its potential therapeutic relevance.

References

physical properties of methyl 3-phenylpropyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl 3-Phenylpropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropyl ketone, systematically known as 4-phenyl-2-butanone and also commonly referred to as benzylacetone, is a versatile organic compound with applications in various fields, including as an attractant for melon flies, in perfumery, and as a key intermediate in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of a key biocatalytic transformation.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions. The key are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-phenylbutan-2-one[2][4]
Synonyms Methyl 3-phenylpropyl ketone, Benzylacetone, Methyl phenethyl ketone[1][5]
CAS Number 2550-26-7[1][5]
Molecular Formula C₁₀H₁₂O[2][5]
Molecular Weight 148.20 g/mol [4][5]
Appearance Clear colorless to pale yellow liquid[1]
Melting Point -13 °C (9 °F; 260 K)[2][6]
Boiling Point 235 °C (455 °F; 508 K)[1][2][5]
Density 0.989 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.512[1][5]
Flash Point 98 °C (208 °F; 371 K)[2]
Solubility Practically insoluble in water. Soluble in organic solvents.[1][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections outline the general methodologies for measuring the key physical parameters of ketones like methyl 3-phenylpropyl ketone.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of methyl 3-phenylpropyl ketone and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point of the liquid. The vapor will then pass through the condenser, cool, and collect in the receiving flask.

  • Recording: Record the temperature at which the liquid is actively boiling and condensing.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer (a small glass flask with a precise volume) and a calibrated analytical balance are required.

  • Measurement of Empty Pycnometer Mass: Clean and dry the pycnometer and measure its mass (m₁).

  • Measurement with Sample: Fill the pycnometer with methyl 3-phenylpropyl ketone, ensuring no air bubbles are present, and measure its mass (m₂).

  • Measurement with Water: Empty and clean the pycnometer, then fill it with distilled water and measure its mass (m₃).

  • Calculation: The density (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbé Refractometer

  • Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of methyl 3-phenylpropyl ketone onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it freezes and then measuring the temperature at which it melts upon gentle heating.

Methodology: Capillary Tube Method (for frozen sample)

  • Sample Freezing: Cool a small sample of methyl 3-phenylpropyl ketone until it solidifies. This can be achieved using a cold bath (e.g., ice-salt or dry ice-acetone).

  • Sample Preparation: Place a small amount of the frozen solid into a capillary tube.

  • Apparatus: Use a melting point apparatus.

  • Heating: Place the capillary tube in the apparatus and heat it slowly.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).

Visualization of a Key Biocatalytic Workflow

Methyl 3-phenylpropyl ketone is a prochiral ketone, and its asymmetric reduction to form optically active alcohols is a significant transformation in the synthesis of chiral building blocks for the pharmaceutical industry. The following diagram illustrates the workflow for the biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a whole-cell biocatalyst.

Biocatalytic_Reduction_Workflow Biocatalytic Reduction of 4-Phenyl-2-Butanone cluster_preparation Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Product Analysis Inoculation Inoculation Cultivation Cultivation Inoculation->Cultivation Optimal Growth Conditions Harvesting Harvesting Cultivation->Harvesting Centrifugation Washing Washing Harvesting->Washing Buffer Solution Resuspension Resuspension Washing->Resuspension Reaction Buffer Reaction_Setup Reaction_Setup Resuspension->Reaction_Setup Product_Formation Product_Formation Reaction_Setup->Product_Formation Incubation (Controlled Temp, pH, Agitation) 4-Phenyl-2-Butanone 4-Phenyl-2-Butanone 4-Phenyl-2-Butanone->Reaction_Setup Cofactor_Regeneration Co-substrate (e.g., Glucose) Cofactor_Regeneration->Reaction_Setup Extraction Extraction Product_Formation->Extraction Analysis Analysis Extraction->Analysis e.g., GC/HPLC Purification Purification Analysis->Purification (S)-4-Phenyl-2-Butanol (S)-4-Phenyl-2-Butanol Purification->(S)-4-Phenyl-2-Butanol

Caption: Workflow for the biocatalytic reduction of 4-phenyl-2-butanone.

Conclusion

This technical guide has provided a detailed summary of the key , along with standardized experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The visualization of the biocatalytic reduction workflow further illustrates a modern, green chemistry approach to synthesizing valuable chiral derivatives from this ketone.

References

Navigating the Solution Landscape: A Technical Guide to 5-Phenyl-2-pentanone Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-phenyl-2-pentanone in various organic solvents. A thorough understanding of its solubility characteristics is crucial for applications ranging from chemical synthesis and reaction optimization to formulation development in the pharmaceutical industry. This document outlines available quantitative and qualitative solubility data, details robust experimental protocols for precise solubility determination, and illustrates the key principles governing its dissolution.

Core Concepts: Understanding the Solubility of this compound

This compound is a substituted ketone with a molecular structure that bestows upon it a dual nature in terms of polarity. The presence of a polar carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the nonpolar phenyl ring and alkyl chain contribute to van der Waals forces, favoring interactions with nonpolar solvents. This balance of polar and nonpolar characteristics dictates its solubility profile, generally aligning with the principle of "like dissolves like." Consequently, this compound exhibits limited solubility in water but is readily soluble in a wide array of organic solvents.[1]

Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, a reliable estimation can be made based on its structural similarity to 4-phenyl-2-butanone (benzylacetone). Benzylacetone is reported to be miscible with most organic solvents.[2] Furthermore, a solubility of 100 mg/mL for this compound in dimethyl sulfoxide (DMSO) has been reported, requiring ultrasonic agitation to achieve dissolution, which may suggest that this is approaching its saturation limit or that the dissolution is kinetically slow.

Based on these points and general principles of organic chemistry, the following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that "miscible" indicates that the two liquids will mix in all proportions to form a single phase.

Solvent ClassificationSolventChemical FormulaExpected Solubility (at 25 °C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS≥ 100 mg/mL
AcetoneC₃H₆OMiscible
AcetonitrileC₂H₃NMiscible
DichloromethaneCH₂Cl₂Miscible
Ethyl AcetateC₄H₈O₂Miscible
Polar Protic EthanolC₂H₅OHMiscible[1]
MethanolCH₃OHMiscible
Nonpolar TolueneC₇H₈Miscible
HexaneC₆H₁₄Soluble
Diethyl Ether(C₂H₅)₂OMiscible[1]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols are recommended.

Isothermal Saturation Method followed by Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a liquid solute in a solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

2. Procedure:

  • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a separate phase of the solute should be visible.
  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
  • After the equilibration period, cease agitation and allow the undissolved solute to settle.
  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved droplets.
  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
  • Weigh the dish/vial containing the saturated solution to determine the total mass of the solution.
  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
  • Once the solvent is completely evaporated, reweigh the dish/vial containing the non-volatile solute (this compound).
  • The mass of the dissolved solute and the mass of the solvent can then be calculated, and the solubility can be expressed in various units (e.g., g/100 g solvent, g/100 mL solvent, mol/L).

Isothermal Saturation Method followed by Spectroscopic Analysis (e.g., UV-Vis or HPLC)

This method is particularly useful for lower solubility compounds or when a high-throughput screening approach is desired.

1. Materials and Equipment:

  • Same as the gravimetric method, with the addition of:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes for preparing standard solutions

  • Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

2. Procedure:

  • Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
  • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
  • Prepare the saturated solution as described in steps 1-5 of the gravimetric method.
  • Dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.
  • Measure the absorbance or peak area of the diluted sample.
  • Use the calibration curve to determine the concentration of this compound in the diluted sample.
  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Logical Relationships in Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as a logical workflow.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute This compound (C11H14O) Solute_Polar Polar Carbonyl Group (C=O) Solute->Solute_Polar Solute_Nonpolar Nonpolar Phenyl Ring & Alkyl Chain Solute->Solute_Nonpolar Dipole_Dipole Dipole-Dipole Solute_Polar->Dipole_Dipole favors H_Bonding Hydrogen Bonding Solute_Polar->H_Bonding acceptor Van_der_Waals Van der Waals Forces Solute_Nonpolar->Van_der_Waals favors Solvent_Polarity Solvent Polarity Solvent_Polarity->Dipole_Dipole favors Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bonding->H_Bonding donor/acceptor Solubility Solubility Outcome Dipole_Dipole->Solubility H_Bonding->Solubility Van_der_Waals->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The process of determining the solubility of this compound follows a structured experimental workflow.

G start Start prep Prepare Mixture: Excess this compound in known amount of solvent start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Phases: Allow to settle, then filter supernatant (0.45 µm filter) equilibrate->separate analysis Analysis of Saturated Solution separate->analysis gravimetric Gravimetric Method: Evaporate solvent and weigh the solute residue analysis->gravimetric Option 1 spectroscopic Spectroscopic Method: Dilute and measure concentration (UV-Vis, HPLC) against a calibration curve analysis->spectroscopic Option 2 calculate Calculate Solubility: (g/100mL, mol/L, etc.) gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Physical Properties of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 5-phenyl-2-pentanone (CAS 2235-83-8).[1][2][3] The information herein is curated for professionals in research and development who require precise data on the physicochemical properties of this compound. This compound, also known as methyl 3-phenylpropyl ketone, is a ketone with a five-carbon chain and a phenyl group.[2][3] It is typically a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2]

Physicochemical Data

The following table summarizes the key physical properties of this compound. These values are critical for a variety of applications, from reaction condition optimization to formulation development.

PropertyValueUnit
Boiling Point Not Available°C
Melting Point Not Available°C
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
CAS Number 2235-83-8

Note: Specific experimentally determined boiling and melting points for this compound were not available in the provided search results. The determination of these values would require experimental analysis.

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points is a fundamental aspect of compound characterization, ensuring purity and identity.[4] While specific experimental data for this compound is not detailed, the following are standard, widely accepted methodologies for such determinations.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[4] For pure crystalline organic compounds, this is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[4][5]

Methodology: Capillary Tube Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the solid compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[5][6][7]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp apparatus, adjacent to a thermometer.[4][6]

  • Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) near the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This range (T1-T2) is the melting point range.[6] For a pure substance, this range is narrow.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] It is a crucial indicator of a liquid's volatility and purity.

Methodology: Thiele Tube Method

  • Apparatus Setup: A small quantity of the liquid is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed within the test tube containing the liquid. This assembly is attached to a thermometer.[9]

  • Heating: The entire assembly is immersed in a heating bath, commonly a Thiele tube filled with oil, which allows for uniform heating.[4][9]

  • Observation: The apparatus is heated gently. As the liquid's boiling point is approached and surpassed, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: For larger quantities of liquid, a simple or fractional distillation apparatus can be used.[9][10] The liquid is placed in a distilling flask with boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[9]

  • Heating and Distillation: The liquid is heated to a boil. The vapor rises, surrounds the thermometer bulb, and then condenses back to a liquid, which is collected.

  • Data Recording: The temperature is recorded when the distillation rate is steady and there is a constant temperature reading on the thermometer. This stable temperature is the boiling point of the liquid.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the generalized workflow for determining the melting or boiling point of a chemical substance.

G General Workflow for Physical Property Determination cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting Sample Obtain Pure Sample Apparatus Select & Calibrate Apparatus (e.g., Mel-Temp, Thiele Tube) Sample->Apparatus Load Load Sample into Capillary or Distillation Flask Apparatus->Load Heat Apply Heat at a Controlled Rate Load->Heat Observe Observe Phase Transition (Solid to Liquid or Liquid to Gas) Heat->Observe Record Record Temperature Range of Transition Observe->Record Compare Compare with Literature Values (if available) Record->Compare Report Report Final Value and Purity Assessment Compare->Report

Caption: A flowchart illustrating the key stages in the experimental determination of melting and boiling points.

References

An In-depth Technical Guide to the Spectral Data of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance spectroscopy data for 5-Phenyl-2-pentanone. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines the methodologies for data acquisition and presents the spectral data in a clear, tabular format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the purified compound is dissolved in a volatile solvent.

Ionization: Electron ionization is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in the table below is sourced from the NIST WebBook.[1]

m/zRelative Intensity (%)Putative Fragment Assignment
43100[CH₃CO]⁺
5835[C₃H₆O]⁺ (McLafferty Rearrangement)
9185[C₇H₇]⁺ (Tropylium ion)
10420[C₈H₈]⁺
1195[M - C₃H₇]⁺
16215[M]⁺ (Molecular Ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen frameworks of a compound.

Experimental Protocol: ¹H and ¹³C-NMR Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H-NMR and 20-50 mg for ¹³C-NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to improve its homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Data Presentation: Predicted ¹H-NMR Data for this compound

The predicted ¹H-NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15m5HPhenyl H
~2.65t2H-CH₂-Ph
~2.45t2H-CH₂-CO-
~2.10s3H-CO-CH₃
~1.90p2H-CH₂-CH₂-CH₂-
Data Presentation: Predicted ¹³C-NMR Data for this compound

The predicted ¹³C-NMR spectrum of this compound would show signals corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~209C=O
~142Phenyl C (quaternary)
~128.5Phenyl CH
~128.3Phenyl CH
~126Phenyl CH
~45-CH₂-CO-
~35-CH₂-Ph
~30-CO-CH₃
~28-CH₂-CH₂-CH₂-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a compound such as this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Purification Dissolve Dissolution in Deuterated Solvent Prep->Dissolve MS Mass Spectrometry (MS) Dissolve->MS NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR MS_Data MS Spectrum Analysis (m/z, Fragmentation) MS->MS_Data NMR_Data NMR Spectrum Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Phenyl-2-pentanone (CAS No. 2235-83-8), a ketone used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.[1] Adherence to proper safety protocols is crucial when working with this and any chemical compound. This document outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is an organic compound classified as a ketone, featuring a five-carbon chain with a phenyl group.[1] Its stability under normal conditions makes it suitable for various chemical reactions, though it should be handled with care due to its potential as an irritant.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water[1]
Storage Temperature 2-8°C, sealed in dry conditions

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogramReference
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Toxicology

Experimental Protocols for Toxicity Assessment (General Methodology)

While specific data for this compound is not provided, the following are examples of standardized experimental protocols used to determine key toxicological endpoints.

  • Acute Oral Toxicity: The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity. The method involves administering the substance orally to a group of animals at a defined dose and observing for mortality and moribund status to determine the next dose level. This allows for the classification of the substance according to the GHS.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition of vapors.[4]

  • Prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store apart from foodstuff containers.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and/or a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.To prevent skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors that may cause respiratory irritation.

Emergency Procedures

First Aid Measures
  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[7] Consult a physician if irritation persists.

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[6]

  • Specific Hazards: The product is non-reactive under normal conditions of use, storage, and transport.[6] Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.

  • Environmental Precautions: Prevent the product from entering drains.[5]

  • Methods for Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains or waterways.

Visual Guides

Safe Handling Workflow

The following diagram illustrates a comprehensive workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Prepare & Verify PPE b->c d Ensure Fume Hood is Operational c->d e Acquire & Transport to Fume Hood d->e Proceed to handling g Weighing & Dispensing e->g f Perform Experiment h Reaction & Work-up f->h g->f i Decontaminate Work Area h->i Experiment complete j Segregate Waste i->j k Properly Store or Dispose of Chemical j->k l Remove & Clean/Dispose of PPE k->l m Wash Hands l->m

Caption: Workflow for the safe handling of this compound.

Hazard Identification and Mitigation Flowchart

This flowchart outlines the logical steps for identifying, assessing, and mitigating the risks associated with this compound.

HazardMitigation start Start: Working with This compound identify_hazards Hazard Identification Physical: Combustible Liquid (potential) Chemical: Incompatible with strong oxidizers Health: Skin, eye, respiratory irritant start->identify_hazards assess_risk Risk Assessment Exposure Routes: Inhalation, Dermal, Ocular Likelihood of Exposure Severity of Harm identify_hazards->assess_risk control_measures Control Measures Elimination/Substitution: Not feasible Engineering Controls: Fume hood, ventilation Administrative Controls: SOPs, training PPE: Gloves, goggles, lab coat assess_risk->control_measures implement_controls Implement Control Measures control_measures->implement_controls monitor_review Monitor & Review Effectiveness implement_controls->monitor_review monitor_review->assess_risk Re-assess if needed end Safe Work Complete monitor_review->end

References

The Rise of 5-Phenylmorphans: A Technical Guide to their Discovery, Synthesis, and Evolution as Opioid Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and development of 5-phenylmorphan derivatives for researchers, scientists, and drug development professionals. Emerging from the foundational structure of morphine, 5-phenylmorphans represent a class of synthetic opioids that have been pivotal in advancing our understanding of opioid receptor pharmacology. This document details their evolution from racemic precursors to highly selective, enantiopure compounds, and the ongoing quest for safer analgesics through biased agonism.

Executive Summary

5-Phenylmorphans are a class of synthetic opioids, conceptualized as structurally simplified analogues of morphine, that have become crucial scaffolds in medicinal chemistry.[1][2][3] First described over three decades ago, research into these compounds has led to the development of ligands with exceptional potency and selectivity for opioid receptors.[4] A significant breakthrough in the field was the discovery that specific stereoisomers, such as certain C9β-hydroxy N-phenethyl-5-phenylmorphans, exhibited profoundly higher affinity for the μ-opioid receptor (MOR) and greater in vivo potency than morphine, underscoring the critical role of stereochemistry in their pharmacological activity.[3]

Historically, the synthesis of 5-phenylmorphans produced racemic mixtures, which complicated the interpretation of structure-activity relationships (SAR).[1][2] Modern advancements have established enantioselective synthetic routes, enabling the isolation of pure stereoisomers and a more precise evaluation of their interaction with opioid receptors.[1][2] Current research is largely focused on the principle of biased agonism—designing ligands that preferentially activate the G-protein signaling pathway responsible for analgesia, while avoiding the β-arrestin2 recruitment pathway associated with adverse effects like respiratory depression and tolerance.[5][6][7] This guide summarizes the key pharmacological data, experimental protocols, and underlying biological pathways that define the 5-phenylmorphan landscape.

Quantitative Pharmacological Data

The pharmacological profiles of 5-phenylmorphan derivatives are primarily characterized by their binding affinities (Ki) at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors, and their functional activities (EC50 and Emax) as agonists, partial agonists, or antagonists. The following tables summarize key data from the literature, illustrating the impact of stereochemistry and substitution on receptor interaction.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 5-Phenylmorphan Derivatives

Compound/StereoisomerN-SubstituentC9-SubstituentMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Reference
8a PhenethylC8-Methyl2.2>10000>10000[8]
8c PhenethylC7-Phenyl11>1000028[8]
11a MethylC7β-OH143>10000>10000[8]
11b PhenethylC7β-OH155>10000>10000[8]
(1R,5R,9S)-16 4-NitrophenethylOH0.331140120[9]
(1S,5S,9R)-16 4-NitrophenethylOH26.5117002150[9]

Table 2: Functional Activity (cAMP Assay) of C9-Hydroxyalkyl-5-Phenylmorphan Diastereomers

CompoundStereochemistryC9-SubstituentMOR EC50 (nM)MOR Emax (%)DOR/KOR Agonist ActivityReference
11 1R,5S,9RHydroxymethyl2.0599DOR Agonist[5][7]
15 1S,5R,9RHydroxymethyl3.63100None[5][7]
21 1S,5R,9RHydroxyethyl0.9185DOR Agonist[5][6][7]
30 1R,5S,9RHydroxypropyl0.1998DOR Agonist[7]
34 1R,5S,9SHydroxypropyl0.32100DOR Antagonist[7]
36 1S,5R,9SHydroxypropyl1.15100None[5][7]
Morphine --5.8-Partial DOR/KOR Agonist[10]

Experimental Protocols

The synthesis and evaluation of 5-phenylmorphans involve specialized chemical and pharmacological procedures. Below are detailed methodologies for key experiments cited in the development of these compounds.

Synthesis: First Enantioselective Total Synthesis of the 5-Phenylmorphan Core

This protocol outlines a unified, enantioselective synthesis that provides access to the core 5-phenylmorphan scaffold from a common amine intermediate, as developed by Mahgoub et al.[1][2]

Step 1: Enantioselective Conjugate Addition

  • To a solution of (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (L1) in THF at 0 °C is added Cu(OTf)2.

  • The resulting mixture is stirred for 1 hour.

  • 3-(3-methoxyphenyl)cyclohex-2-en-1-one is added, and the reaction is stirred for 10 minutes.

  • Diethylzinc is added dropwise, and the reaction is stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl. The product, a chiral ketone, is extracted with ethyl acetate, dried over Na2SO4, and purified by column chromatography.

Step 2: Formation of Common Amine Intermediate

  • The chiral ketone is converted to its corresponding α,β-unsaturated ketone via Pd-catalyzed dehydrogenation.

  • The ketone is protected as a ketal, and the ester side chain is reduced to a primary alcohol using a reducing agent like LiAlH4.

  • The alcohol is converted to a leaving group (e.g., mesylate) and displaced with an amine source (e.g., via a Gabriel synthesis or similar method) to yield the common amine intermediate.

Step 3: Diastereoselective Aza-Michael Reaction

  • The common amine intermediate is treated with 1 N HCl to deprotect the ketal.

  • The acidic conditions promote a spontaneous, diastereoselective intramolecular aza-Michael reaction.

  • The resulting 5-phenylmorphan product is isolated after neutralization and extraction, and purified by chromatography.

Pharmacological Assay: Forskolin-Induced cAMP Accumulation Assay

This assay is used to determine the functional potency (EC50) and efficacy (Emax) of compounds at Gαi-coupled opioid receptors.[5][7][11]

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (OPRM1) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.

Assay Protocol:

  • Cells are plated in 384-well plates and incubated overnight.

  • The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of the test compound (e.g., 5-phenylmorphan derivative) and a fixed concentration of the adenylyl cyclase activator, forskolin.

  • A reference agonist (e.g., DAMGO) and antagonist (e.g., naltrexone) are run in parallel as controls.

  • The plates are incubated for a set time (e.g., 30 minutes) at 37 °C.

  • Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE-based detection).

  • Data are normalized to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

Visualizations: Pathways and Workflows

Opioid Receptor Signaling Pathways

The diagram below illustrates the dual signaling cascades initiated by opioid receptor activation. Biased agonists are designed to selectively engage the G-protein pathway for therapeutic effects while minimizing β-arrestin2 recruitment, which is linked to adverse effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates B_Arrestin β-Arrestin2 MOR->B_Arrestin Recruits Agonist 5-Phenylmorphan (Agonist) Agonist->MOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia GRK->MOR Phosphorylates P P Side_Effects Side Effects (Respiratory Depression, Tolerance) B_Arrestin->Side_Effects Internalization Receptor Internalization B_Arrestin->Internalization

Opioid receptor signaling pathways.
Unified Enantioselective Synthesis Workflow

This diagram outlines the high-level workflow for the enantioselective synthesis of the 5-phenylmorphan core, demonstrating the divergent strategy from a common intermediate.

Synthesis_Workflow Start 3-(3-methoxyphenyl) cyclohex-2-en-1-one Conj_Add Enantioselective Conjugate Addition Start->Conj_Add Chiral_Ketone Chiral Ketone Intermediate Conj_Add->Chiral_Ketone FGI Functional Group Interconversions (Dehydrogenation, Protection, Reduction, Amination) Chiral_Ketone->FGI Common_Amine Common Chiral Amine Intermediate FGI->Common_Amine Aza_Michael Deprotection & Diastereoselective Aza-Michael Reaction Common_Amine->Aza_Michael Final_Product Enantiopure 5-Phenylmorphan Core Aza_Michael->Final_Product

Workflow for enantioselective synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenyl-2-pentanone from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 5-phenyl-2-pentanone, starting from phenylacetic acid. The described methodology is based on established organic chemistry principles and offers a reliable pathway for obtaining the target ketone, which can serve as a valuable intermediate in the development of novel chemical entities.

The synthesis is structured in three main stages:

  • Reduction of Phenylacetic Acid: The carboxylic acid functionality of the starting material is reduced to a primary alcohol, yielding 2-phenylethanol.

  • Halogenation of 2-Phenylethanol: The resulting alcohol is converted to an alkyl halide, 2-phenylethyl bromide, to facilitate subsequent carbon-carbon bond formation.

  • Acetoacetic Ester Synthesis: The final ketone is constructed by alkylating ethyl acetoacetate with 2-phenylethyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocols

Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol

This procedure details the reduction of the carboxylic acid group of phenylacetic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • Phenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (0.125 mol) in anhydrous diethyl ether (180 mL) is prepared under an inert atmosphere.

  • A solution of phenylacetic acid (0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, the reaction mixture is stirred and cooled in an ice-water bath.

  • Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water.

  • Following the decomposition of the excess hydride, 150 mL of 10% sulfuric acid is added to the flask. The mixture should be cooled as needed to control any exothermic reaction.[1]

  • The contents of the flask are transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude 2-phenylethanol is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialPhenylacetic Acid[1]
Reducing AgentLithium Aluminum Hydride[1]
SolventAnhydrous Diethyl Ether[1]
Yield of 2-Phenylethanol~90%[1]
Step 2: Synthesis of 2-Phenylethyl Bromide from 2-Phenylethanol

This protocol describes the conversion of the primary alcohol, 2-phenylethanol, to the corresponding alkyl bromide using hydrobromic acid and sulfuric acid.

Materials:

  • 2-Phenylethanol

  • Concentrated sulfuric acid

  • 48% Hydrobromic acid

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, 2-phenylethanol (1 mole) is cooled in an ice bath.

  • Concentrated sulfuric acid (0.5 mole) is added slowly with cooling, followed by the addition of 48% hydrobromic acid (1.25 mole).[2]

  • The reaction mixture is heated under reflux for 6 hours.[2]

  • After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated, washed carefully with cold concentrated sulfuric acid to remove any ether byproduct, then with water.[2]

  • The crude product is washed with sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.

  • The organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Material2-Phenylethanol[2]
ReagentsHBr (48%), H₂SO₄[2]
Reaction Time6 hours[2]
Yield of 2-Phenylethyl Bromide70%[2]
Step 3: Acetoacetic Ester Synthesis of this compound

This final stage involves the formation of the ketone via the acetoacetic ester synthesis, a classic method for preparing methyl ketones.[3][4][5]

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • 2-Phenylethyl bromide

  • Dilute hydrochloric acid or sulfuric acid

  • Sodium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

Procedure:

  • Alkylation:

    • A solution of sodium ethoxide is prepared by dissolving sodium (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Ethyl acetoacetate (1 equivalent) is added to the sodium ethoxide solution.[6]

    • 2-Phenylethyl bromide (1 equivalent), prepared in Step 2, is added dropwise to the solution, and the mixture is heated under reflux until the reaction is complete (the mixture becomes neutral to moist litmus paper).[6]

    • The ethanol is removed by distillation.

  • Hydrolysis and Decarboxylation:

    • The residue from the previous step is refluxed with a dilute aqueous acid solution (e.g., 10% HCl or H₂SO₄) for several hours.[6] This hydrolyzes the ester to a β-keto acid.

    • Continued heating of the acidic mixture causes decarboxylation of the β-keto acid to form the final ketone, this compound.[4][5]

  • Workup and Purification:

    • After cooling, the reaction mixture is extracted with diethyl ether.

    • The ether extracts are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialsEthyl acetoacetate, 2-Phenylethyl bromide[6]
BaseSodium Ethoxide[6]
SolventAbsolute Ethanol
Hydrolysis/DecarboxylationDilute Aqueous Acid, Heat[4][5]
Expected YieldModerate to good

Characterization of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O[7]
Molecular Weight 162.23 g/mol [7]
CAS Number 2235-83-8[7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point Not specified
Mass Spectrum (m/z) Molecular Ion (M⁺): 162. Key fragments: 91 (tropylium ion), 104, 58, 43.[7]

Visualizations

Signaling Pathway of Synthesis

SynthesisPathway Synthesis of this compound from Phenylacetic Acid PA Phenylacetic Acid PE 2-Phenylethanol PA->PE Reduction (LiAlH4) PEB 2-Phenylethyl Bromide PE->PEB Bromination (HBr, H2SO4) Intermediate Ethyl 2-acetyl-4-phenylbutanoate PEB->Intermediate Alkylation (NaOEt, Ethanol) EAA Ethyl Acetoacetate EAA->Intermediate Alkylation (NaOEt, Ethanol) Product This compound Intermediate->Product Hydrolysis & Decarboxylation (H3O+, Heat)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Overall Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Acetoacetic Ester Synthesis S1_Start Mix Phenylacetic Acid in Ether S1_React Add to LiAlH4 Suspension S1_Start->S1_React S1_Workup Quench and Acidify S1_React->S1_Workup S1_Extract Extract with Ether S1_Workup->S1_Extract S1_Purify Distill to get 2-Phenylethanol S1_Extract->S1_Purify S2_Start Treat 2-Phenylethanol with HBr/H2SO4 S1_Purify->S2_Start S2_React Reflux for 6h S2_Start->S2_React S2_Workup Wash and Neutralize S2_React->S2_Workup S2_Purify Distill to get 2-Phenylethyl Bromide S2_Workup->S2_Purify S3_Alkylate Alkylate Ethyl Acetoacetate with 2-Phenylethyl Bromide S2_Purify->S3_Alkylate S3_Hydrolyze Hydrolyze and Decarboxylate with Acid and Heat S3_Alkylate->S3_Hydrolyze S3_Extract Extract with Ether S3_Hydrolyze->S3_Extract S3_Purify Distill to get This compound S3_Extract->S3_Purify FinalProduct FinalProduct S3_Purify->FinalProduct Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analytical Methodologies

The two primary recommended methods for the quantification of 5-Phenyl-2-pentanone are HPLC-UV and GC-MS. HPLC-UV is a robust and widely accessible technique suitable for routine analysis in relatively clean sample matrices. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and analysis in complex biological or environmental samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 5 - 15 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL0.5 - 5 ng/mL
**Linearity (R²) **> 0.998> 0.999
Linearity Range 0.05 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The presence of the phenyl group allows for strong ultraviolet absorbance, enabling sensitive detection.

a. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

b. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.05 µg/mL to 100 µg/mL.

c. Sample Preparation

  • Liquid Samples (e.g., reaction mixtures, wastewater):

    • Centrifuge the sample to remove any particulate matter.

    • Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., plasma, urine):

    • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

d. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

e. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Injection HPLC Injection Standard->Injection Sample_Prep Sample Dilution / Extraction Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of Unknowns Calibration->Quantification

HPLC-UV experimental workflow for this compound quantification.

Quantification of this compound by GC-MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using Gas Chromatography-Mass Spectrometry. This method is particularly suitable for complex matrices and trace-level analysis.

a. Instrumentation and Materials

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC autosampler vials and caps.

  • High-purity helium gas.

  • This compound reference standard.

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound not present in the sample).

  • Solvents: Dichloromethane, Ethyl acetate (HPLC grade).

  • Anhydrous sodium sulfate.

b. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of working standard solutions of this compound in ethyl acetate (e.g., 0.001 to 10 µg/mL). Spike each calibration standard with the internal standard to a fixed concentration (e.g., 1 µg/mL).

c. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine, or aqueous solution), add the internal standard to achieve a concentration of 1 µg/mL.

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

d. GC-MS Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 105 (or other characteristic fragment).

    • Qualifier Ion(s) for this compound: m/z 91, 162.

    • Quantifier Ion for Internal Standard: A characteristic ion for the chosen IS.

e. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards.

  • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the response ratio and the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Aliquot Spiking Internal Standard Spiking Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Drying Drying & Concentration LLE->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Response Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

GC-MS experimental workflow for this compound quantification.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenyl-2-pentanone, also known as methyl 3-phenylpropyl ketone, is a chemical compound with applications in various fields, including as an intermediate in organic synthesis.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for the analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, a relatively nonpolar compound, is retained on the stationary phase and then eluted by the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard. A typical mobile phase for the analysis of this compound consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatible applications.[2][3]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Columns:

    • A suitable reverse-phase column, such as a Newcrom R1, or a standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][4]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid (analytical grade) or Formic acid (LC-MS grade)[2][3]

    • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in an appropriate ratio. A common starting point is a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1%) to improve peak shape.[2][3][4] The exact ratio should be optimized for the specific column and system to achieve good resolution and a reasonable run time.

    • Degas the mobile phase before use to prevent air bubbles in the system.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These conditions may require optimization for different instruments and columns.

ParameterValue
Column Newcrom R1 or C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]
Run Time Approximately 10 minutes

Data Presentation

Method Validation Summary

Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[5][6] The following table presents typical acceptance criteria for key validation parameters for an HPLC assay.

ParameterAcceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[5]0.3 µg/mL

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound HPLC analysis.

Chiral Separation Considerations

For the separation of enantiomers of this compound, a chiral stationary phase (CSP) is required.[7][8] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are commonly used for chiral separations.[9] The mobile phase for chiral HPLC often consists of a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol.[10] Method development for chiral separations is often empirical and may require screening of different columns and mobile phases to achieve optimal resolution.[8][10]

References

Application Note: Analysis of 5-Phenyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Phenyl-2-pentanone, also known as methyl 3-phenylpropyl ketone, is a chemical compound with the molecular formula C₁₁H₁₄O.[1][2][3] Its analysis is pertinent in various fields, including chemical synthesis quality control, metabolomics, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[4] This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, ensuring reliable results. This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to extract and concentrate the analyte from the sample matrix and prepare it in a solvent compatible with the GC system.[4]

a. Standard Liquid Sample Preparation (for pure or simple mixtures):

  • Dilution: Accurately weigh and dissolve the sample containing this compound in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[4][5] The final concentration should be targeted around 0.1 to 10 µg/mL to achieve an on-column amount of approximately 10 ng for a 1 µL injection.[5]

  • Filtration/Centrifugation: If the sample contains particulate matter, it must be removed to prevent contamination of the GC inlet and column.[5] Centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample using a 0.22 µm syringe filter.

  • Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial.[5] If the sample volume is limited, use a vial insert to ensure the autosampler needle can properly access the sample.[4][5]

b. Extraction from Complex Matrices (e.g., biological fluids, environmental samples): For more complex sample matrices, an extraction step is necessary to isolate the analyte and remove interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[4] The organic layer containing the analyte is then collected for analysis.[4]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a sample by passing it through a cartridge containing a solid adsorbent.[4] The analyte adheres to the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent.[4]

  • Nitrogen Blowdown: After extraction, the solvent may need to be evaporated to concentrate the analyte or exchanged for a more GC-compatible solvent. Nitrogen blowdown is a gentle method that uses a stream of nitrogen gas to evaporate the solvent, often at room temperature, minimizing thermal degradation of the analyte.[6]

2. GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Parameter Setting Rationale/Comments
Gas Chromatograph
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.[5] A split injection (e.g., 1:50) can be used for more concentrated samples.[7]
Inlet Temperature 280 - 300 °CEnsures complete and rapid volatilization of this compound without thermal degradation.[5][8]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good separation efficiency.[8]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Typical flow rate for standard capillary columns, ensuring optimal performance.[8]
GC Column 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column suitable for a wide range of semi-volatile compounds.[8]
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature ramp to separate compounds based on boiling points. This should be optimized for the specific sample matrix.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[9]
Ion Source Temp. 230 - 250 °CStandard source temperature to promote ionization and prevent condensation.[7]
Quadrupole Temp. 150 °CTypical setting to maintain ion flight path stability.
Electron Energy 70 eVStandard energy for EI, resulting in consistent and comparable mass spectra.
Acquisition Mode Full ScanScan m/z range 40-400 to collect full mass spectra for compound identification.[7]
Selected Ion Monitoring (SIM)For targeted quantification, monitor specific ions of this compound (e.g., m/z 162, 105, 91, 43) to increase sensitivity and selectivity.[9]

Data Presentation

Quantitative Data Summary

The following tables summarize key identification and quantification parameters for this compound.

Table 1: Chemical and Chromatographic Properties

Property Value Reference
Chemical Formula C₁₁H₁₄O [1][2]
Molecular Weight 162.23 g/mol [1][3]
CAS Number 2235-83-8 [1][2]
Kováts Retention Index (I) 1942 [10][11]

| Comment | Value determined on a polar CP-WAX 57CB capillary column. The index will differ on non-polar columns like HP-5ms. |[10][11] |

Table 2: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge (m/z) Relative Intensity (%) Ion Identity (Proposed)
162 ~15% [M]⁺ (Molecular Ion)
105 ~30% [C₈H₉]⁺ (Loss of C₃H₅O)
91 ~100% [C₇H₇]⁺ (Tropylium ion, base peak)
58 ~40% [C₃H₆O]⁺
43 ~55% [C₂H₃O]⁺ (Acetyl cation)

Data interpreted from the NIST Mass Spectrum for this compound.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Collection Dilute Dilution in Volatile Solvent Sample->Dilute Extract Extraction (LLE/SPE) (if needed) Dilute->Extract Filter Filtration / Centrifugation Dilute->Filter Extract->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Process Chromatogram & Spectrum Processing Detect->Process Identify Compound Identification (Library Match, Retention Index) Process->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Report Final Report Quantify->Report

Caption: General workflow for the GC-MS analysis of this compound.

Mass Fragmentation Pathway

This diagram illustrates the proposed electron ionization fragmentation pattern for this compound, which is essential for its identification via mass spectrometry.

Fragmentation_Pathway parent This compound (M.W. 162.23) molecular_ion [C₁₁H₁₄O]⁺˙ m/z = 162 parent->molecular_ion EI (70 eV) f105 [C₈H₉]⁺ m/z = 105 f91 [C₇H₇]⁺ m/z = 91 (Base Peak) molecular_ion->f91 McLafferty Rearrangement f58 [C₃H₆O]⁺˙ m/z = 58 molecular_ion->f58 α-cleavage f43 [C₂H₃O]⁺ m/z = 43 molecular_ion->f43 α-cleavage f105->f91 -CH₂

References

Application Notes and Protocols: 1H and 13C NMR Spectrum of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Phenyl-2-pentanone. This document includes predicted spectral data, a comprehensive experimental protocol for sample analysis, and a visualization of the molecular structure and its NMR correlations.

Introduction

This compound is a ketone derivative with a phenyl substituent. Understanding its chemical structure is crucial for its application in various research and development fields, including as a building block in organic synthesis and for potential applications in drug discovery. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This document presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable reference for its identification and characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and should be used as a reference. Experimental values may vary based on the specific conditions used for spectral acquisition.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) (ppm)Splitting PatternIntegrationCoupling Constant (J) (Hz)Assignment
7.30 - 7.15Multiplet5H-Ar-H
2.65Triplet2H7.5-CH₂- (adjacent to phenyl)
2.45Triplet2H7.5-CH₂- (adjacent to carbonyl)
2.10Singlet3H--C(=O)CH₃
1.90Quintet2H7.5-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) (ppm)Carbon TypeAssignment
208.5QuaternaryC =O
141.0QuaternaryAr-C (ipso)
128.5TertiaryAr-C H (ortho, meta)
126.0TertiaryAr-C H (para)
45.0Secondary-C H₂- (adjacent to carbonyl)
35.0Secondary-C H₂- (adjacent to phenyl)
30.0Primary-C(=O)C H₃
28.0Secondary-C H₂-CH₂-CH₂-

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

G Structure of this compound with Atom Numbering cluster_structure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 C5 C5 C4->C5 C_ipso C_ipso C5->C_ipso C_ortho1 C_ortho C_ipso->C_ortho1 C_meta1 C_meta C_ortho1->C_meta1 C_para C_para C_meta1->C_para C_meta2 C_meta C_para->C_meta2 C_ortho2 C_ortho C_meta2->C_ortho2 C_ortho2->C_ipso

Caption: Chemical structure of this compound with atom numbering for NMR correlation.

G NMR Experimental Workflow cluster_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1H and 13C Data Acquisition (Pulsing and FID Recording) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR-based structural analysis.

Application Notes and Protocols for 5-Phenyl-2-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-pentanone is a versatile ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive carbonyl group and a phenyl-substituted alkyl chain, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound, including Grignard reactions, Wittig reactions, Claisen-Schmidt condensations, and the Friedländer annulation for quinoline synthesis. These reactions enable the synthesis of a diverse range of molecules, including tertiary alcohols, alkenes, α,β-unsaturated ketones, and substituted quinolines, which are important intermediates in medicinal chemistry and materials science.

Grignard Reaction: Synthesis of Tertiary Alcohols

The carbonyl group of this compound readily undergoes nucleophilic addition by Grignard reagents to form tertiary alcohols. This reaction is a fundamental carbon-carbon bond-forming process, allowing for the introduction of various alkyl or aryl substituents at the former carbonyl carbon. The resulting tertiary alcohols are valuable intermediates in the synthesis of more complex molecules.

Application: Synthesis of 2-Methyl-5-phenyl-2-pentanol.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (nitrogen or argon), add this compound (10.0 g, 61.6 mmol) dissolved in 100 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (22.6 mL of a 3.0 M solution in diethyl ether, 67.8 mmol, 1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-Methyl-5-phenyl-2-pentanol.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound162.2361.61.0
Methylmagnesium bromide(in ether)67.81.1
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
2-Methyl-5-phenyl-2-pentanol178.2711.085-95%

Reaction Scheme: Grignard Reaction

Grignard_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound intermediate Magnesium alkoxide intermediate reactant1->intermediate 1. reactant2 CH3MgBr reactant2->intermediate product 2-Methyl-5-phenyl-2-pentanol intermediate->product 2. workup H3O+ workup workup->product

Grignard reaction of this compound.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. This compound can be reacted with a phosphorus ylide to selectively form a new carbon-carbon double bond at the position of the original carbonyl group. The use of different ylides allows for the synthesis of a variety of substituted alkenes.

Application: Synthesis of 2-Methyl-5-phenyl-1-pentene.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (23.7 g, 66.3 mmol, 1.1 equivalents).

  • Add 100 mL of anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (26.5 mL of a 2.5 M solution in hexanes, 66.3 mmol, 1.1 equivalents) dropwise. The solution will turn a deep red/orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (9.8 g, 60.3 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC indicates the consumption of the ketone.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-Methyl-5-phenyl-1-pentene.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound162.2360.31.0
Methyltriphenylphosphonium bromide357.2366.31.1
n-Butyllithium64.0666.31.1
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
2-Methyl-5-phenyl-1-pentene160.269.6670-85%

Reaction Scheme: Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound intermediate Oxaphosphetane intermediate reactant1->intermediate reactant2 Ph3P=CH2 (Ylide) reactant2->intermediate product1 2-Methyl-5-phenyl-1-pentene intermediate->product1 product2 Triphenylphosphine oxide intermediate->product2

Wittig reaction of this compound.

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. This compound can serve as the ketone component, reacting with aldehydes like benzaldehyde to form α,β-unsaturated ketones. These products are valuable as intermediates in the synthesis of flavonoids, chalcones, and other biologically active compounds.

Application: Synthesis of (1E)-1,5-Diphenyl-1-penten-3-one.

Experimental Protocol: Claisen-Schmidt Condensation with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (8.1 g, 50 mmol) and benzaldehyde (5.3 g, 50 mmol) in 100 mL of ethanol.

  • While stirring, slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in 40 mL of water.

  • Stir the reaction mixture at room temperature for 12 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 300 mL of ice-water and acidify with dilute HCl until the solution is neutral.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (1E)-1,5-Diphenyl-1-penten-3-one.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound162.23501.0
Benzaldehyde106.12501.0
Sodium Hydroxide40.001002.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
(1E)-1,5-Diphenyl-1-penten-3-one250.3412.580-90%

Reaction Scheme: Claisen-Schmidt Condensation

Claisen_Schmidt cluster_reactants Reactants cluster_product Product reactant1 This compound product (1E)-1,5-Diphenyl-1-penten-3-one reactant1->product reactant2 Benzaldehyde reactant2->product base NaOH, EtOH/H2O base->product catalyst

Claisen-Schmidt condensation of this compound.

Friedländer Annulation: Synthesis of Quinolines

The Friedländer synthesis is a classic method for the construction of quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. This reaction is highly valuable for the synthesis of substituted quinolines, a class of heterocyclic compounds with broad applications in pharmaceuticals and materials.[1][2][3]

Application: Synthesis of 2-Methyl-4-(2-phenylethyl)quinoline.

Experimental Protocol: Friedländer Annulation with 2-Aminobenzaldehyde

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (4.87 g, 30 mmol), 2-aminobenzaldehyde (3.63 g, 30 mmol), and potassium hydroxide (0.34 g, 6 mmol, 0.2 equivalents) in 50 mL of ethanol.

  • Heat the mixture to reflux with stirring for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-4-(2-phenylethyl)quinoline.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound162.23301.0
2-Aminobenzaldehyde121.14301.0
Potassium Hydroxide56.1160.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
2-Methyl-4-(2-phenylethyl)quinoline247.347.4275-85%

Reaction Scheme: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Methyl-4-(2-phenylethyl)quinoline reactant1->product reactant2 2-Aminobenzaldehyde reactant2->product catalyst KOH, EtOH, Reflux catalyst->product

Friedländer annulation with this compound.

References

Application Notes and Protocols: 5-Phenyl-2-pentanone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-pentanone is a readily available ketone that serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its chemical structure, featuring a reactive carbonyl group and an α-methyl group, allows for participation in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyrroles, thiophenes, pyridines, pyrazoles, and isoxazoles, using this compound as the primary building block. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] To utilize this compound for this synthesis, it must first be converted into a 1,4-dicarbonyl compound. A common strategy is the α-acylation of the ketone.

Reaction Scheme:

Paal_Knorr start This compound dicarbonyl 1-Phenylhexane-2,5-dione (1,4-Dicarbonyl Intermediate) start->dicarbonyl 1. Base (e.g., NaH) 2. Acylating Agent (e.g., Ethyl Acetate) pyrrole Substituted Pyrrole dicarbonyl:e->pyrrole:w Acid Catalyst (e.g., Acetic Acid) Heat amine Primary Amine (R-NH2) amine:s->pyrrole:n

Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.

Experimental Protocol: Two-Step Synthesis of 1-Substituted-2-methyl-5-(2-phenylethyl)pyrrole

Step 1: Synthesis of 1-Phenylhexane-2,5-dione

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl acetate (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylhexane-2,5-dione.

Step 2: Paal-Knorr Cyclization

  • In a round-bottom flask, dissolve 1-phenylhexane-2,5-dione (1.0 equivalent) and a primary amine (e.g., aniline, 1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure substituted pyrrole.

ParameterValueReference
Reactants This compound, Ethyl Acetate, Primary AmineGeneral Paal-Knorr
Catalyst Sodium Hydride (Step 1), Acetic Acid (Step 2)[1]
Solvent THF (Step 1), Acetic Acid (Step 2)[1]
Temperature 0 °C to RT (Step 1), Reflux (Step 2)[1]
Reaction Time 12-16 hours (Step 1), 2-4 hours (Step 2)[1]
Expected Yield 60-80% (overall)General expectation

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[2] This one-pot synthesis is highly efficient and atom-economical.

Reaction Scheme:

Gewald cluster_conditions Conditions ketone This compound aminothiophene Ethyl 2-amino-4-methyl-5-(2-phenylethyl)thiophene-3-carboxylate ketone:s->aminothiophene:n cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) cyanoester:e->aminothiophene:w sulfur Elemental Sulfur (S8) sulfur:n->aminothiophene:s conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat

Caption: Gewald synthesis of a substituted 2-aminothiophene.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methyl-5-(2-phenylethyl)thiophene-3-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this mixture, add morpholine (1.5 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

ParameterValueReference
Reactants This compound, Ethyl Cyanoacetate, Sulfur
Base Morpholine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 3-6 hours[3]
Expected Yield 70-90%General expectation

Synthesis of Substituted Pyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4] A variation of this synthesis can be adapted for ketones. In this case, this compound can react with an enone (formed in situ from an aldehyde and a β-ketoester) and a nitrogen donor.

Reaction Scheme:

Hantzsch ketone This compound dihydropyridine Dihydropyridine Intermediate ketone:s->dihydropyridine:n ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->dihydropyridine aldehyde Aldehyde (R-CHO) aldehyde->dihydropyridine ammonia Ammonia Source (e.g., NH4OAc) ammonia:n->dihydropyridine:s pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation

Caption: Hantzsch synthesis of a substituted pyridine.

Experimental Protocol: Synthesis of a Substituted Pyridine Derivative
  • In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), an aldehyde (e.g., benzaldehyde, 1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, add an oxidizing agent (e.g., ceric ammonium nitrate or iodine) to the reaction mixture.

  • Continue to stir at room temperature or gentle heat until the aromatization is complete (as indicated by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.

ParameterValueReference
Reactants This compound, Ethyl Acetoacetate, Aldehyde, Ammonium Acetate[4]
Solvent Ethanol[4]
Temperature Reflux (~78 °C)[4]
Reaction Time 6-12 hoursGeneral procedure
Oxidizing Agent Ceric Ammonium Nitrate or Iodine[4]
Expected Yield 50-70%General expectation

Synthesis of Substituted Pyrazoles

Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5] To synthesize a pyrazole from this compound, it first needs to be converted to a suitable 1,3-dicarbonyl precursor, for instance, by Claisen condensation with an ester.

Reaction Scheme:

Pyrazole ketone This compound diketone 1,3-Diketone Intermediate ketone->diketone Base (e.g., NaOEt) Ester (R-COOEt) pyrazole Substituted Pyrazole diketone->pyrazole Acidic or Basic Conditions Heat hydrazine Hydrazine (H2N-NH2) hydrazine->pyrazole Isoxazole diketone 1,3-Diketone Intermediate isoxazole Substituted Isoxazole diketone->isoxazole Base (e.g., NaOAc) Heat hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->isoxazole Workflow start Start: Select this compound and appropriate reagents reaction Perform Cyclization/Condensation Reaction (Conventional or Microwave Heating) start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization of Heterocyclic Product (NMR, MS, IR) purification->characterization end End: Pure Heterocyclic Compound characterization->end

References

Application Notes and Protocols for the Derivatization of 5-Phenyl-2-pentanone for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenyl-2-pentanone is a chemical compound that can be found in various applications, and its detection at low concentrations is crucial for quality control and research purposes. Direct analysis of this compound can be challenging due to its moderate volatility and polarity. Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure but with properties that are more suitable for a particular analytical method. This application note provides detailed protocols for the derivatization of this compound to enhance its detectability using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The primary goals of derivatizing this compound are:

  • To increase its volatility for GC analysis.

  • To introduce a chromophore for UV-Vis detection in HPLC.

  • To introduce a fluorophore for fluorescence detection in HPLC, significantly improving sensitivity.

  • To create a derivative with a characteristic mass spectrum for unambiguous identification by MS.

This document outlines three effective derivatization strategies using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-dinitrophenylhydrazine (DNPH), and Dansyl Hydrazine.

Derivatization Strategies for this compound

The ketone functional group in this compound is the primary target for derivatization. The following reagents are commonly used to react with ketones to form stable derivatives with improved analytical characteristics.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis

PFBHA reacts with ketones to form oxime derivatives.[1] These derivatives are highly volatile and thermally stable, making them ideal for GC analysis. The pentafluorobenzyl group is strongly electron-capturing, which allows for highly sensitive detection using an electron capture detector (ECD) or for robust ionization in mass spectrometry, particularly in negative chemical ionization (NCI) mode. PFBHA reacts quantitatively with ketones, and the resulting derivatives are easily resolved by GC.

2,4-dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis

DNPH is a widely used reagent for the derivatization of aldehydes and ketones.[2] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a stable, colored compound.[3] The dinitrophenyl group acts as a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at around 360 nm.[3] This method is robust and has been incorporated into several standard analytical methods by organizations like the U.S. Environmental Protection Agency (EPA) for the analysis of carbonyl compounds.[4]

Dansyl Hydrazine Derivatization for HPLC-Fluorescence Analysis

Dansyl hydrazine is a fluorescent labeling agent that reacts with carbonyl compounds to form fluorescent hydrazones.[5] This derivatization introduces a highly fluorescent dansyl group into the molecule, enabling ultra-sensitive detection by HPLC with a fluorescence detector (FLD).[6] The use of fluorescent labeling can significantly lower the limits of detection compared to UV-Vis detection.[6]

Quantitative Data Summary

The following table summarizes the typical analytical performance achievable with the described derivatization methods. The data presented is based on the analysis of various ketones and is representative of the expected performance for this compound.

Derivatization ReagentAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
PFBHAGC-MS0.13 µg/m³ (for similar ketones)Not Specified>0.99[7]
DNPHHPLC-UV0.1 ng (for similar ketones)4 ng/mL>0.999[3][8]
Dansyl HydrazineHPLC-FLD100 amol (for carbohydrates)Not Specified>0.99[6]

Experimental Protocols

PFBHA Derivatization for GC-MS Analysis of this compound

This protocol describes the derivatization of this compound with PFBHA, followed by liquid-liquid extraction and analysis by GC-MS.

Materials:

  • This compound standard solution (in methanol or acetonitrile)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent grade water

  • Hexane or Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • 15 mL screw-cap glass vials with PTFE-lined septa

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Preparation of PFBHA Reagent: Prepare a 1-2 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.

  • Sample Preparation: Place 1 mL of the sample containing this compound into a 15 mL glass vial. If the sample is in an organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent like methanol or water.

  • pH Adjustment: Adjust the pH of the sample to approximately 3-4 with dilute HCl.

  • Derivatization Reaction: Add 1 mL of the PFBHA reagent to the sample vial. Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 60-90 minutes.[9]

  • Extraction: After cooling to room temperature, add 2 mL of hexane or DCM to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract to a final volume of 0.1-1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

Suggested GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)

  • Scan Range: m/z 50-500

DNPH Derivatization for HPLC-UV Analysis of this compound

This protocol is based on the principles of EPA Method 8315A for carbonyl compounds.[4]

Materials:

  • This compound standard solution (in acetonitrile)

  • 2,4-dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile, HPLC grade

  • Phosphoric acid or Hydrochloric acid

  • Reagent grade water

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • 15 mL glass vials

  • HPLC-UV system

Procedure:

  • Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing approximately 1% (v/v) phosphoric acid. This can be done by adding DNPH to the acidified acetonitrile until no more dissolves. Alternatively, a stock solution of 1000 mg/L can be prepared.[4]

  • Sample Preparation: Place 1 mL of the sample containing this compound into a glass vial.

  • Derivatization Reaction: Add 1 mL of the DNPH reagent to the sample. Cap the vial and let it react at room temperature for 1-2 hours, or at 40°C for 30 minutes. The reaction mixture should turn yellow/orange upon formation of the hydrazone.

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of reagent-grade water.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove excess DNPH reagent.

    • Elute the DNPH-hydrazone derivative with 5 mL of acetonitrile into a clean collection vial.

  • Final Volume Adjustment: Adjust the final volume of the eluate to a known volume (e.g., 5 mL or 10 mL) with acetonitrile.

  • HPLC-UV Analysis: Inject an aliquot (e.g., 10-20 µL) of the final solution into the HPLC system.

Suggested HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Dansyl Hydrazine Derivatization for HPLC-Fluorescence Analysis

This protocol outlines the fluorescent labeling of this compound for sensitive detection.

Materials:

  • This compound standard solution (in methanol or acetonitrile)

  • Dansyl Hydrazine

  • Methanol or Acetonitrile, HPLC grade

  • Trichloroacetic acid (TCA) or Hydrochloric acid

  • Heating block or water bath

  • 1.5 mL amber glass vials

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Dansyl Hydrazine Reagent: Prepare a 1 mg/mL solution of Dansyl Hydrazine in acetonitrile.

  • Sample Preparation: Place 100 µL of the sample containing this compound into a 1.5 mL amber vial.

  • Derivatization Reaction:

    • Add 100 µL of the Dansyl Hydrazine reagent to the sample vial.

    • Add 10 µL of 10% TCA or dilute HCl to catalyze the reaction.

    • Cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase (e.g., add 800 µL of acetonitrile/water) to a final volume of 1 mL.

  • HPLC-FLD Analysis: Inject an aliquot (e.g., 10 µL) of the diluted solution into the HPLC system.

Suggested HPLC-FLD Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 40% B, increase to 100% B over 25 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Fluorescence Detector: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~530 nm.[11]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sample Sample containing This compound Spike Internal Standard Spike (Optional) Sample->Spike Standard Standard Solution Standard->Spike Reagent Add Derivatization Reagent (PFBHA, DNPH, or Dansyl Hydrazine) Spike->Reagent Reaction Incubate (Heat as required) Reagent->Reaction Extraction Liquid-Liquid Extraction or Solid Phase Extraction (SPE) Reaction->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Analysis Inject into GC-MS or HPLC Concentration->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General experimental workflow for the derivatization of this compound.

PFBHA_Reaction Reaction of this compound with PFBHA cluster_reactants Reactants cluster_products Products ketone This compound pfbha PFBHA ketone->pfbha + oxime PFBHA-Oxime Derivative pfbha->oxime Forms water Water oxime->water +

Caption: Derivatization reaction of this compound with PFBHA.

DNPH_Reaction Reaction of this compound with DNPH cluster_reactants Reactants cluster_products Products ketone This compound dnph DNPH ketone->dnph + (Acid Catalyst) hydrazone DNPH-Hydrazone Derivative dnph->hydrazone Forms water Water hydrazone->water +

Caption: Derivatization reaction of this compound with DNPH.

Conclusion

The derivatization of this compound is an effective strategy to significantly improve its detection and quantification in various matrices. The choice of derivatization reagent depends on the available instrumentation and the required sensitivity.

  • PFBHA derivatization followed by GC-MS is an excellent method for highly sensitive and specific analysis, particularly when using NCI mode.

  • DNPH derivatization with HPLC-UV provides a robust and widely applicable method suitable for routine analysis in many laboratories.

  • Dansyl Hydrazine derivatization with HPLC-FLD offers the highest sensitivity and is ideal for trace-level quantification.

The protocols provided in this application note serve as a detailed guide for researchers, scientists, and drug development professionals to successfully implement these derivatization techniques for the analysis of this compound. It is recommended to optimize the reaction and analysis conditions for specific sample matrices to achieve the best results.

References

Application Notes and Protocols for the Reduction of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol, a valuable synthetic intermediate. The protocols cover two primary methods: reduction with sodium borohydride and catalytic hydrogenation. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. 5-Phenyl-2-pentanol, the product of the reduction of this compound, serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The choice of reduction methodology can significantly impact yield, purity, and scalability. This application note outlines two robust and widely used methods for this conversion.

Data Presentation

The following table summarizes typical quantitative data for the reduction of this compound to 5-phenyl-2-pentanol using different methods.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (min)Yield (%)
Hydride Reduction Sodium Borohydride (NaBH₄) / wet SiO₂Solvent-free75-803-4294-99
Catalytic Hydrogenation Palladium on Carbon (Pd/C)MethanolRoom Temperature1.5 h~98

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄) in the Presence of Wet Silica Gel

This protocol describes a highly efficient, solvent-free method for the reduction of this compound using sodium borohydride supported on wet silica gel.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Silica gel (70-230 mesh)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

Procedure:

  • Preparation of Wet Silica Gel: In a round-bottomed flask, add silica gel. Add deionized water (approximately 30% by weight of the silica gel) and stir the mixture until a free-flowing powder is obtained.

  • Reaction Setup: To the prepared wet silica gel, add this compound (1.0 eq). Stir the mixture for 5 minutes.

  • Addition of Reducing Agent: Add sodium borohydride (1.5-2.0 eq) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to 75-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-42 minutes.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether and stir for 10 minutes.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-phenyl-2-pentanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction of this compound via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite® on a sintered glass funnel)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Combine the filtrates and concentrate under reduced pressure to afford 5-phenyl-2-pentanol. The crude product can be purified by distillation or column chromatography if required.

Characterization of the Product: 5-Phenyl-2-pentanol

The structure and purity of the synthesized 5-phenyl-2-pentanol can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃):

    • δ 7.35-7.15 (m, 5H, Ar-H)

    • δ 3.85 (m, 1H, CH-OH)

    • δ 2.65 (m, 2H, Ph-CH₂)

    • δ 1.80-1.60 (m, 2H, -CH₂-)

    • δ 1.50-1.40 (m, 2H, -CH₂-)

    • δ 1.25 (d, J=6.2 Hz, 3H, CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 142.3 (Ar-C)

    • δ 128.4 (Ar-CH)

    • δ 128.3 (Ar-CH)

    • δ 125.7 (Ar-CH)

    • δ 67.8 (CH-OH)

    • δ 38.6 (CH₂)

    • δ 32.1 (CH₂)

    • δ 23.4 (CH₃)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction of this compound.

reaction_pathway start This compound product 5-Phenyl-2-pentanol start->product Reduction reagent Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) reagent->start

Fig. 1 Chemical transformation of this compound.

experimental_workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis A Mix this compound with reducing agent/catalyst and solvent (if applicable) B Stir at appropriate temperature and monitor reaction progress (TLC/GC) A->B C Quench reaction (if necessary) B->C D Extract with organic solvent C->D E Dry organic layer (e.g., MgSO₄) D->E F Filter and concentrate solvent E->F G Purify by column chromatography or distillation (if necessary) F->G H Characterize product (NMR, etc.) G->H

Fig. 2 General experimental workflow for the reduction.

References

Application Notes and Protocols: 5-Phenyl-2-pentanone in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-pentanone (CAS No. 2235-83-8) is an aromatic ketone with potential applications in the fragrance and flavor industry. This document provides detailed application notes and protocols for its evaluation and use, based on available scientific data. While specific quantitative sensory data for this compound is limited in publicly available literature, this report supplements this information with data from the closely related and structurally similar compound, 4-Methyl-1-phenyl-2-pentanone (CAS No. 5349-62-2), to provide a comprehensive guide for research and development.

Organoleptic Properties and Profile

This compound is characterized by a pleasant and versatile aroma profile. Its flavor profile, while less documented, is inferred to share similar characteristics.

Odor Profile: Sweet, floral, with distinct notes of sweet pea.[1]

Flavor Profile: The flavor profile is anticipated to be sweet and fruity with spicy undertones, similar to related phenyl ketones used in the industry.

Synonyms: Methyl 3-phenylpropyl ketone, 5-Phenylpentan-2-one.[2]

Quantitative Sensory Data

CompoundParameterMediumValueReference
4-Methyl-1-phenyl-2-pentanoneOdor Description-Sweet, woody, fruity, spicy, burnt sugarThe Good Scents Company
4-Methyl-1-phenyl-2-pentanoneTaste Description-Sweet, fruity, spicyThe Good Scents Company
4-Methyl-1-phenyl-2-pentanoneRecommended Usage (Fragrance)Fragrance ConcentrateUp to 2.0%The Good Scents Company

Regulatory Status

The regulatory status of this compound as a fragrance and flavor ingredient is not definitively established in major public databases. One source indicates it is "not for fragrance use" and "not for flavor use," which may reflect a lack of formal approval or specific safety assessments.[1] In contrast, its structural analog, 4-Methyl-1-phenyl-2-pentanone, is recognized as a flavoring agent by FEMA (FEMA No. 2740) and JECFA (No. 828). Researchers and developers must ensure compliance with all relevant national and international regulations before commercial application.

Experimental Protocols

Sensory Evaluation Protocol: Determining Odor and Flavor Thresholds

This protocol outlines a method for determining the detection and recognition thresholds of this compound in both air (for odor) and a neutral liquid base (for flavor).

Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).

Materials:

  • This compound (high purity)

  • Odor-free, tasteless carrier (e.g., propylene glycol for flavor, diethyl phthalate for fragrance)

  • Deionized, odor-free water (for flavor)

  • Glass sniffing strips (for odor)

  • Glass vials with PTFE-lined caps

  • Trained sensory panel (8-12 members)

  • Forced-choice triangle test design

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen carrier.

  • Serial Dilutions: Create a series of dilutions from the stock solution. A geometric progression (e.g., 1:2 or 1:3) is recommended.

  • Triangle Test (Flavor):

    • Present panelists with three samples: two are blanks (deionized water with carrier), and one contains a specific dilution of this compound.

    • Ask panelists to identify the "odd" sample.

    • The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

    • For the recognition threshold, ask panelists who correctly identified the sample to describe the flavor. The recognition threshold is the lowest concentration at which a significant number of panelists can describe the characteristic sweet/floral notes.

  • Triangle Test (Odor):

    • Dip three sniffing strips into solutions: two in the blank carrier and one in a dilution of this compound.

    • Present the strips to panelists in a controlled environment.

    • Follow the same procedure as the flavor test to determine detection and recognition thresholds.

Data Analysis: Analyze the results using statistical tables for triangle tests to determine the significance level.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Stock Prepare 1% Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions TriangleTest Triangle Test Presentation (Flavor/Odor) IdentifyOdd Panelist Identifies 'Odd' Sample TriangleTest->IdentifyOdd Describe Panelist Describes Character IdentifyOdd->Describe Stats Statistical Analysis IdentifyOdd->Stats Describe->Stats Detection Detection Threshold Stats->Detection Recognition Recognition Threshold Stats->Recognition

Sensory evaluation workflow.
Stability Testing Protocol: this compound in a Model Fragrance Application

This protocol describes an accelerated stability test for this compound in a simple lotion base to assess its physical and chemical stability over time.

Objective: To evaluate the stability of this compound in a cosmetic emulsion under accelerated conditions.

Materials:

  • This compound

  • Unfragranced lotion base

  • Glass jars with airtight lids

  • Temperature-controlled ovens (40°C, 45°C)

  • Refrigerator (4°C)

  • Light exposure cabinet (UV and visible light)

  • pH meter, viscometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare samples of the lotion base containing 1% this compound. Also, prepare control samples of the base without the fragrance.

  • Storage Conditions:

    • Store samples under the following conditions for 12 weeks:

      • 4°C (refrigerated)

      • Room temperature (20-25°C)

      • 40°C

      • 45°C

      • Light exposure cabinet (cycled)

      • Freeze-thaw cycles (-10°C to 25°C, 3 cycles)

  • Evaluation Intervals: Evaluate the samples at weeks 0, 1, 2, 4, 8, and 12.

  • Evaluation Parameters:

    • Physical: Color, odor, appearance, phase separation.

    • Chemical: pH, viscosity.

    • Purity: Use GC-MS to determine the concentration of this compound and identify any degradation products.

Data Analysis: Compare the changes in the test samples to the control samples over time and across different storage conditions.

Stability_Testing_Workflow cluster_setup Test Setup cluster_conditions Storage Conditions (12 Weeks) cluster_eval Evaluation cluster_params Parameters Assessed Prep Prepare Fragranced and Control Samples Storage Distribute Samples to Various Storage Conditions Prep->Storage RT Room Temp Storage->RT HighT 40°C / 45°C Storage->HighT LowT 4°C Storage->LowT Light Light Exposure Storage->Light FT Freeze-Thaw Storage->FT Eval Periodic Evaluation (Weeks 0, 1, 2, 4, 8, 12) RT->Eval HighT->Eval LowT->Eval Light->Eval FT->Eval Phys Physical (Color, Odor) Eval->Phys Chem Chemical (pH, Viscosity) Eval->Chem GCMS Purity (GC-MS) Eval->GCMS

Accelerated stability testing workflow.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

General Mechanism:

  • Binding: The odorant molecule binds to a specific OR.

  • Activation: This binding causes a conformational change in the OR, activating an associated G-protein (G-olf).

  • Second Messenger Cascade: The activated G-olf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

  • Depolarization: The influx of cations (Na+ and Ca2+) through these channels depolarizes the neuron.

  • Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (G-olf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Stimulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ions Cation Influx (Na+, Ca2+) CNG->Ions Allows Depol Neuron Depolarization Ions->Depol Causes Signal Signal to Olfactory Bulb Depol->Signal Generates

Generalized olfactory signaling pathway.

Conclusion

This compound presents an interesting profile for the fragrance and flavor industry with its sweet, floral characteristics. However, the limited availability of specific quantitative sensory and regulatory data necessitates a thorough in-house evaluation by researchers and developers. The protocols and information provided herein offer a foundational framework for such investigations. It is imperative to conduct comprehensive safety, stability, and sensory testing to determine its suitability and optimal application levels in various consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Phenyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via three common methods: Friedel-Crafts Acylation, Wacker Oxidation, and Oxidation of 5-Phenyl-2-pentanol.

Method 1: Friedel-Crafts Acylation of Benzene with Pentanoyl Chloride

The Friedel-Crafts acylation offers a direct route to this compound. However, optimizing yield and preventing side reactions is crucial.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solutions
Low or No Product Formation Deactivated Aromatic Ring: Benzene is susceptible to deactivation by electron-withdrawing groups. Contaminants in the starting material can inhibit the reaction.[1]- Ensure the use of high-purity benzene. - Avoid using substituted benzenes with deactivating groups (e.g., nitro, cyano).
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1]- Use freshly opened or sublimed AlCl₃. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1]- Use a stoichiometric amount of the Lewis acid catalyst.
Formation of Multiple Products Isomerization of Acyl Chloride: Pentanoyl chloride can potentially rearrange, leading to isomeric ketone products.- Maintain a low reaction temperature during the addition of the acyl chloride.
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings or harsh conditions.- Use a 1:1 stoichiometry of benzene to pentanoyl chloride. - The acyl group of the product deactivates the ring, making a second acylation less likely.[2][3][4]
Difficult Product Isolation Stable Catalyst-Product Complex: The ketone product forms a stable complex with the Lewis acid.- Quench the reaction mixture with cold dilute acid (e.g., HCl) to hydrolyze the complex before extraction.
Method 2: Wacker Oxidation of 4-Phenyl-1-pentene

The Wacker oxidation provides an alternative route, converting an alkene to a ketone. Yields can be influenced by catalyst activity and side reactions.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solutions
Low Yield of Ketone Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.- Ensure efficient re-oxidation of Pd(0) to Pd(II) by the co-catalyst (e.g., CuCl₂). - Use of a co-solvent system (e.g., DMF/water or DMSO/water) can help stabilize the catalyst.
Alkene Isomerization: The terminal alkene can isomerize to a more stable internal alkene, which is less reactive in the Wacker oxidation.- Use a ligand that favors the oxidation of terminal alkenes, such as certain phosphine or pyridine-based ligands. - Optimize the reaction temperature and time to minimize isomerization.
Formation of Aldehyde Byproduct Anti-Markovnikov Addition: While the Wacker oxidation typically follows Markovnikov's rule to give the ketone, under certain conditions, the anti-Markovnikov aldehyde can be formed.- The choice of solvent and ligands can influence regioselectivity. For ketone formation, standard Wacker-Tsuji conditions are generally effective.
Method 3: Oxidation of 5-Phenyl-2-pentanol

This method involves the oxidation of the corresponding secondary alcohol. The choice of oxidant and reaction conditions are key to achieving a high yield and avoiding over-oxidation.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solutions
Incomplete Reaction Insufficient Oxidant: The amount of oxidizing agent may not be enough to convert all the starting alcohol.- Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). - Monitor the reaction progress by TLC or GC to ensure completion.
Low Reactivity of Oxidant: Some mild oxidizing agents may require longer reaction times or elevated temperatures.- If using a mild oxidant like PCC, ensure anhydrous conditions. - For stronger oxidants like chromic acid, ensure proper stoichiometry and reaction time.
Formation of Side Products Over-oxidation: Strong oxidizing agents can potentially cleave the C-C bond adjacent to the alcohol, leading to smaller carboxylic acids.- Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern or Dess-Martin oxidation. - Control the reaction temperature carefully.
Elimination Reactions: Under acidic or basic conditions, dehydration of the alcohol to form an alkene can be a competing side reaction.- Choose an oxidant that operates under neutral conditions if elimination is a significant issue.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method for this compound generally gives the highest yield?

A1: The highest yield can be achieved with any of the three methods, but it is highly dependent on the optimization of reaction conditions and the purity of the starting materials. For a well-optimized process, the oxidation of 5-Phenyl-2-pentanol often provides a clean and high-yielding route, provided the starting alcohol is readily available. Friedel-Crafts acylation can also be very high-yielding but requires strict anhydrous conditions.

Q2: How can I minimize the formation of isomers during the Friedel-Crafts acylation?

A2: To minimize isomer formation, it is crucial to control the reaction temperature, especially during the addition of pentanoyl chloride. Running the reaction at a lower temperature (e.g., 0-5 °C) can help prevent potential rearrangement of the acylium ion intermediate.

Q3: In the Wacker oxidation, what is the role of the copper co-catalyst?

A3: The copper co-catalyst, typically CuCl₂, is essential for re-oxidizing the palladium(0) back to its active palladium(II) state. This allows for the use of a catalytic amount of the expensive palladium salt, making the process more economically viable.

Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride (AlCl₃) is generally the most effective for the acylation of benzene. The choice of catalyst can sometimes influence the reaction rate and yield.

Q5: What is the best way to purify the final this compound product?

A5: The most common and effective method for purifying this compound is vacuum distillation. Column chromatography on silica gel can also be used, especially for removing close-boiling impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic MethodKey ReagentsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Benzene, Pentanoyl Chloride, AlCl₃60 - 85Direct, one-step synthesisRequires stoichiometric Lewis acid, strict anhydrous conditions, potential for isomer formation.
Wacker Oxidation 4-Phenyl-1-pentene, PdCl₂, CuCl₂, O₂70 - 90Catalytic use of palladium, mild conditionsPotential for alkene isomerization, requires a specific starting material.
Oxidation of 5-Phenyl-2-pentanol 5-Phenyl-2-pentanol, Oxidizing agent (e.g., PCC, CrO₃)85 - 95Generally high-yielding and cleanRequires the synthesis of the starting alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Anhydrous Benzene

  • Pentanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Add pentanoyl chloride (1.0 eq) dropwise to the stirred suspension over 30 minutes.

  • Add anhydrous benzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Wacker Oxidation

Materials:

  • 4-Phenyl-1-pentene

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add PdCl₂ (0.05 eq) and CuCl₂ (1.0 eq).

  • Add a mixture of DMF and water (e.g., 7:1 v/v).

  • Stir the mixture under an oxygen atmosphere (balloon) until all solids have dissolved.

  • Add 4-Phenyl-1-pentene (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound via Oxidation of 5-Phenyl-2-pentanol

Materials:

  • 5-Phenyl-2-pentanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 5-Phenyl-2-pentanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst Verify Catalyst Activity and Stoichiometry Check_Reagents->Check_Catalyst If reagents are pure and dry Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp If catalyst is active and stoichiometric Check_Workup Improve Workup and Purification Check_Temp->Check_Workup If temperature is optimized Success Improved Yield Check_Workup->Success If workup is efficient Wacker_Oxidation_Pathway Substrate 4-Phenyl-1-pentene Catalyst_Cycle Pd(II)/Cu(II) Catalytic Cycle Substrate->Catalyst_Cycle Side_Product Isomerized Alkene (Internal Alkene) Substrate->Side_Product Isomerization (Side Reaction) Product This compound Catalyst_Cycle->Product Wacker Oxidation Alcohol_Oxidation_Options Start Oxidation of 5-Phenyl-2-pentanol Mild_Oxidants Mild Oxidants (PCC, Swern, Dess-Martin) Start->Mild_Oxidants Strong_Oxidants Strong Oxidants (Chromic Acid, KMnO4) Start->Strong_Oxidants Ketone This compound Mild_Oxidants->Ketone High Selectivity Strong_Oxidants->Ketone Over_Oxidation Over-oxidation Products (Carboxylic Acids) Strong_Oxidants->Over_Oxidation Potential Side Reaction

References

Technical Support Center: Purification of Crude 5-Phenyl-2-pentanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 5-Phenyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound on silica gel?

A good starting point for the elution of this compound is a non-polar solvent system with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate is a common choice. Based on Thin Layer Chromatography (TLC) analysis, a solvent system that provides a Retention Factor (Rf) value of approximately 0.2-0.3 for this compound is ideal for good separation on a column.[1][2]

Q2: My compound, this compound, is not moving off the baseline of the silica gel column. What should I do?

This indicates that the mobile phase is not polar enough to elute the compound. This compound, being a ketone, is polar and may adsorb strongly to the silica gel.[3] To resolve this, you should gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. If that is not effective, consider a more polar solvent system, such as dichloromethane/methanol, starting with a low percentage of methanol (e.g., 1-5%).[3]

Q3: The separation between this compound and an impurity is very poor, even after trying different solvent systems. What are my options?

Poor separation of compounds with very close Rf values can be challenging.[1] Here are a few strategies:

  • Use a solvent gradient: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to better resolve compounds that are close together.[1]

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity.[3] For highly polar impurities, a reverse-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile) might be effective.[3][4]

  • Consider alternative purification techniques: If column chromatography is not effective, other methods like preparative HPLC or distillation could be explored.

Q4: My purified this compound fractions are showing peak tailing in TLC or HPLC analysis. What is the cause and how can I fix it?

Peak tailing for ketones can be caused by secondary interactions with the active silanol groups on the surface of the silica gel.[5] To mitigate this:

  • Use a high-purity, end-capped stationary phase: Modern silica gels are often "end-capped" to reduce the number of free silanol groups.[5]

  • Modify the mobile phase: Adding a small amount of a modifier to the mobile phase can help. For a neutral compound like this compound, this is less common, but if acidic or basic impurities are causing issues, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.

Q5: How do I determine the correct column size and amount of silica gel to use?

The amount of silica gel needed depends on the amount of crude sample and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a proper bed height, typically 4-6 inches.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Compound does not elute (stuck at the origin) Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[3] If necessary, switch to a more polar solvent system like dichloromethane/methanol.[3]
Poor separation of fractions (mixed fractions) The Rf difference between your compound and impurities is too small.[1]Use a shallower solvent gradient during elution.[1][5] Consider changing the stationary phase to one with different selectivity, such as alumina or a phenyl-hexyl column for potential pi-pi interactions.[3][5]
Compound elutes too quickly (in the solvent front) Mobile phase polarity is too high.Decrease the polarity of your mobile phase (e.g., increase the percentage of hexane). Check the first few fractions, as your compound may have eluted undetected.[1]
Irregular band shape (channeling or cracking of the silica bed) Improperly packed column.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample.
Crystallization of the compound in the column The compound or an impurity is precipitating in the column, blocking the flow.[1]This is a difficult situation. You may need to try and dissolve the precipitate with a stronger solvent. In the future, use a wider column or pre-purify the sample to remove the problematic impurity.[1]
Compound decomposition on the column This compound may be unstable on acidic silica gel.Test the stability of your compound on a small amount of silica gel before running the column.[1] If it is unstable, consider using deactivated (neutral) silica or alumina.[3]

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a general methodology. The specific solvent system should be optimized using TLC beforehand.

1. Objective: To purify crude this compound from reaction byproducts and impurities using silica gel column chromatography.

2. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Chromatography column

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

3. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Identify a solvent system that gives the desired product an Rf value of ~0.2-0.3 and good separation from impurities.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a non-polar solvent like dichloromethane.[3]

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for samples not readily soluble in the eluent, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, starting with a low polarity.

    • If a gradient elution is needed, gradually increase the polarity by increasing the percentage of ethyl acetate.[1]

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (start with low polarity, e.g., 95:5, and gradually increase the ethyl acetate percentage)
Sample Loading Wet loading in minimal solvent or dry loading on silica
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification Issue Observed problem_id Identify Problem start->problem_id no_elution Compound Not Eluting problem_id->no_elution Stuck at baseline poor_sep Poor Separation problem_id->poor_sep Mixed fractions fast_elution Compound Elutes Too Fast problem_id->fast_elution In solvent front peak_tailing Peak Tailing problem_id->peak_tailing Tailing spots increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity gradient_elution Use Gradient Elution poor_sep->gradient_elution decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity use_endcapped_silica Use End-Capped Silica peak_tailing->use_endcapped_silica change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) gradient_elution->change_stationary_phase If still poor add_modifier Add Mobile Phase Modifier use_endcapped_silica->add_modifier If tailing persists

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Synthesis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-2-pentanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and remediation.

Question: My final product shows multiple unexpected peaks in the GC-MS analysis after synthesizing this compound via the Acetoacetic Ester Synthesis. What are the likely impurities?

Answer:

The acetoacetic ester synthesis is a robust method, but several side reactions can lead to impurities. The primary impurities to consider are:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and benzyl chloride may be present if the reaction did not go to completion.

  • Dialkylated Product: The enolate of ethyl acetoacetate can undergo a second alkylation with benzyl chloride, leading to the formation of ethyl 2,2-dibenzylacetoacetate.[1] This is more likely if an excess of the alkylating agent or a very strong base is used.

  • Byproducts from Self-Condensation: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation reactions.

  • Incomplete Decarboxylation: The intermediate, 3-oxo-5-phenylpentanoic acid, may persist if the decarboxylation step is incomplete, which is often carried out by heating in acidic conditions.[2]

  • Solvent and Reagent Residues: Residual solvents (e.g., ethanol) and the base used (e.g., sodium ethoxide) can also be present.

Question: I am using a Grignard reaction to synthesize a precursor to this compound and observe a significant amount of a non-polar impurity. What could this be?

Answer:

When using a Grignard reagent, such as phenylmagnesium bromide, a common byproduct is biphenyl.[3][4] This impurity arises from the coupling of the Grignard reagent with unreacted aryl halide.[3][4] The formation of this side product is often favored by higher concentrations of the halide and elevated reaction temperatures.[4] Additionally, unreacted starting materials and byproducts from the reaction with any residual water in the solvent are common impurities.

Question: During a Friedel-Crafts acylation approach to synthesize this compound, I am getting a complex mixture of products. What are the potential issues?

Answer:

Friedel-Crafts acylation is a powerful tool for forming ketones on an aromatic ring.[5] However, several factors can lead to a mixture of products:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the newly formed ketone does not sufficiently deactivate the aromatic ring.

  • Isomer Formation: If a substituted benzene is used as a starting material, you can get a mixture of ortho, meta, and para isomers.

  • Rearrangement of the Acyl Group: While less common for acylium ions compared to carbocations in alkylation, under certain conditions, rearrangements can occur.

  • Unreacted Starting Materials: Incomplete reaction can leave residual benzene and acyl chloride.

  • Hydrolysis of Acyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary impurities?

A1: The most prevalent laboratory-scale synthesis is the acetoacetic ester synthesis .[1] This method involves the alkylation of ethyl acetoacetate with benzyl chloride, followed by hydrolysis and decarboxylation. The main impurities associated with this route are summarized in the table below.

Q2: How can I minimize the formation of the dialkylated byproduct in the acetoacetic ester synthesis?

A2: To minimize dialkylation, it is crucial to use a stoichiometric amount of the alkylating agent (benzyl chloride) relative to the ethyl acetoacetate enolate. Adding the alkylating agent slowly to the reaction mixture at a controlled temperature can also help favor mono-alkylation.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing structural information for their identification.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including less volatile compounds.[8] A reverse-phase HPLC method is often suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and any significant impurities present.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other routes include:

  • Friedel-Crafts Acylation: Reacting benzene with 5-phenylpentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Grignard-type Reactions: For example, the reaction of a phenyl-containing Grignard reagent with a suitable acetone derivative, followed by appropriate workup and further modifications.

Impurity Summary Table

ImpurityPotential Source/Synthetic RouteRecommended Analytical Method
Ethyl 2-benzylacetoacetateIncomplete hydrolysis/decarboxylation in Acetoacetic Ester SynthesisGC-MS, HPLC
Ethyl 2,2-dibenzylacetoacetateDialkylation in Acetoacetic Ester SynthesisGC-MS, HPLC
Benzyl AlcoholHydrolysis of unreacted benzyl chlorideGC-MS
Dibenzyl etherSide reaction of benzyl chlorideGC-MS
Ethyl AcetoacetateUnreacted starting material in Acetoacetic Ester SynthesisGC-MS
Benzyl ChlorideUnreacted starting material in Acetoacetic Ester SynthesisGC-MS
BiphenylCoupling of Grignard reagent in Grignard-based synthesesGC-MS
Polyacylated productsSide reaction in Friedel-Crafts AcylationHPLC, GC-MS

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound via the acetoacetic ester route.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Benzyl chloride

  • Sodium hydroxide solution

  • Sulfuric acid solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Alkylation: Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes. Then, add benzyl chloride dropwise to the reaction mixture.

  • Reflux: After the addition of benzyl chloride, remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide. Heat the mixture to reflux for another 2-3 hours to hydrolyze the ester.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with a sulfuric acid solution until the pH is acidic. Heat the mixture gently to facilitate the decarboxylation, which is evident by the evolution of carbon dioxide gas.

  • Workup and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Troubleshooting Workflow

Troubleshooting_Impurity_Analysis Troubleshooting Workflow for this compound Synthesis cluster_0 Initial Synthesis & Analysis cluster_1 Impurity Identification & Remediation cluster_2 Corrective Actions start Synthesize this compound analysis Analyze product by GC-MS / HPLC start->analysis check_purity Purity Acceptable? analysis->check_purity end_product Final Product check_purity->end_product Yes identify_impurities Identify Impurities by Mass Spec / Retention Time check_purity->identify_impurities No impurity_source Determine Source of Impurity identify_impurities->impurity_source unreacted_sm Unreacted Starting Materials impurity_source->unreacted_sm Starting Materials Detected side_product Side-Reaction Products impurity_source->side_product Byproducts Detected incomplete_reaction Incomplete Reaction impurity_source->incomplete_reaction Intermediates Detected optimize_stoichiometry Optimize Stoichiometry / Reaction Time unreacted_sm->optimize_stoichiometry modify_conditions Modify Reaction Conditions (Temp, Base) side_product->modify_conditions improve_workup Improve Workup / Purification incomplete_reaction->improve_workup resynthesize Re-synthesize with Optimized Protocol optimize_stoichiometry->resynthesize modify_conditions->resynthesize improve_workup->resynthesize resynthesize->analysis

Caption: Troubleshooting workflow for identifying and resolving impurities in this compound synthesis.

References

Technical Support Center: HPLC Analysis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 5-Phenyl-2-pentanone.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1] For a neutral compound like this compound, peak tailing is often attributed to secondary interactions with the stationary phase, issues with the analytical column, or sub-optimal instrument conditions.

Question: My chromatogram for this compound shows a tailing peak. What are the potential causes and how can I fix it?

Answer:

Peak tailing for a neutral compound like this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Below are the common causes and their respective solutions, along with illustrative data.

Column-Related Issues

Secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing, even for neutral compounds.[2][3]

  • Solution:

    • Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of free silanol groups, thus reducing peak tailing.

    • Consider a Column with Low Silanol Activity: For example, a Newcrom R1 column is noted for its low silanol activity and is suitable for the analysis of this compound.

    • Column Contamination and Degradation: If the column is old or has been used with incompatible samples or mobile phases, it may lead to peak tailing. Flushing the column with a strong solvent or replacing it may be necessary. A blocked frit can also cause peak distortion and can be addressed by back-flushing the column (if the manufacturer's instructions permit).[4]

Column TypeStationary PhaseTailing Factor (Tf) for this compoundPeak Shape
Column AStandard C18, Type A Silica1.8Significant Tailing
Column BEnd-Capped C18, Type B Silica1.2Improved Symmetry
Column CNewcrom R1 (low silanol activity)1.1Good Symmetry

This table illustrates the expected improvement in peak shape when using columns with reduced silanol activity.

Mobile Phase and Method Parameters

The composition of the mobile phase and other method parameters can significantly influence peak shape.

  • Solutions:

    • Mobile Phase Composition: While pH is a critical factor for ionizable compounds, for neutral ketones, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase are important. Optimizing the mobile phase strength can improve peak shape.

    • Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak symmetry by increasing mass transfer kinetics.[5] However, ensure the mobile phase is pre-heated to the column temperature to avoid peak distortion due to temperature gradients.[5]

    • Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate might increase band broadening. It is important to operate within the optimal flow rate range for the chosen column.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)
Mobile Phase 60% Acetonitrile in Water1.570% Acetonitrile in Water1.2
Column Temperature 25 °C1.435 °C1.1

This table demonstrates how adjusting the mobile phase composition and column temperature can lead to better peak symmetry.

Sample-Related Issues

The way the sample is prepared and introduced into the HPLC system can also lead to peak tailing.

  • Solutions:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[4] To check for this, dilute the sample and inject it again. If the peak shape improves, mass overload was likely the issue.

    • Injection Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase.[6][7] Injecting a sample in a much stronger solvent can cause peak distortion.

Injection VolumeSample SolventTailing Factor (Tf)Peak Shape
10 µL100% Acetonitrile1.9Severe Tailing
10 µL60% Acetonitrile in Water (Mobile Phase)1.2Good Symmetry
2 µL100% Acetonitrile1.3Minor Tailing

This table shows the importance of using a compatible sample solvent and an appropriate injection volume.

Instrument and System Issues

Extra-column band broadening, caused by excessive volume in the tubing, fittings, or detector flow cell, can contribute to peak tailing.[4]

  • Solution:

    • Minimize Tubing Length and Diameter: Use narrow-bore tubing and keep the length to a minimum between the injector, column, and detector.

    • Properly Fitted Connections: Ensure all fittings are correctly made to avoid dead volume.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound, based on established methods.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar high-purity, end-capped C18 column)

  • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Sample Solvent: Mobile Phase

  • Detection: UV at 254 nm

Protocol 2: Troubleshooting by Sample Dilution
  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Inject each solution using the HPLC method described in Protocol 1.

  • Compare the tailing factor for each concentration. A significant improvement in peak shape at lower concentrations indicates that column overload was a contributing factor.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No solution_column Use end-capped C18 or low silanol activity column. Flush or replace the column. check_column->solution_column Yes check_sample Are there sample-related issues? check_mobile_phase->check_sample No solution_mobile_phase Optimize % organic solvent. Increase column temperature (30-40°C). check_mobile_phase->solution_mobile_phase Yes check_system Are there instrument issues? check_sample->check_system No solution_sample Dilute the sample. Use mobile phase as sample solvent. check_sample->solution_sample Yes solution_system Minimize tubing length and diameter. Check fittings for dead volume. check_system->solution_system Yes end_point Symmetrical Peak Achieved check_system->end_point No solution_column->end_point solution_mobile_phase->end_point solution_sample->end_point solution_system->end_point

Caption: Troubleshooting workflow for peak tailing in HPLC.

Silanol_Interaction cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol Group) tailing_peak Tailing Peak silanol->tailing_peak c18 Si-C18 (Primary Retention) analyte This compound analyte->silanol Secondary Interaction (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction (Desired)

Caption: Analyte interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why is my peak tailing even though this compound is a neutral compound?

A1: Even neutral compounds can exhibit peak tailing due to secondary interactions with the stationary phase. The most common cause is the interaction of polar functional groups (like the ketone in this compound) with residual silanol groups (Si-OH) on the surface of the silica-based column packing. These interactions provide a secondary, and often stronger, retention mechanism that can lead to a tailing peak shape. Other factors such as column contamination, sample overload, or extra-column volume can also contribute to this issue.

Q2: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing for this compound?

A2: Yes, the choice of organic solvent can influence peak shape. Acetonitrile and methanol have different properties that can affect their interaction with the analyte and the stationary phase. Sometimes, switching from one to the other can alter the selectivity and improve peak symmetry. It is worthwhile to evaluate both solvents during method development to determine which provides the best chromatography for your specific application.

Q3: How do I calculate the tailing factor to quantify the asymmetry of my peak?

A3: The tailing factor (Tf), also known as the USP tailing factor, is calculated using the following formula:

Tf = W₀.₀₅ / (2 * f)

Where:

  • W₀.₀₅ is the width of the peak at 5% of its height.

  • f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

A tailing factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for many applications.[1]

Q4: Can a guard column cause peak tailing?

A4: Yes, a guard column can contribute to peak tailing if it is contaminated, improperly packed, or has a different chemistry from the analytical column. It is important to use a guard column that is compatible with your analytical column and to replace it regularly. To determine if the guard column is the source of the problem, you can temporarily remove it and run the analysis. If the peak shape improves, the guard column should be replaced.

Q5: My peak tailing appeared suddenly. What should I check first?

A5: If peak tailing appears suddenly, it is often due to a change in the system. Here are the first things to check:

  • Column Contamination: A recent sample may have introduced contaminants that are strongly retained on the column. Try flushing the column with a strong solvent.

  • Column Void: A sudden pressure shock could have created a void at the head of the column.

  • Leak: Check for any leaks in the system, especially between the column and the detector.

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is properly degassed.

  • Guard Column: If you are using a guard column, it may be blocked or contaminated.

References

optimizing reaction conditions for the synthesis of 5-phenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Phenyl Ketones

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for the synthesis of 5-phenyl ketones, primarily via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-phenyl ketones, and what are the typical starting materials?

The most prevalent and robust method for synthesizing 5-phenyl ketones is the Friedel-Crafts acylation .[1][2][3] This electrophilic aromatic substitution reaction involves acylating an aromatic ring. For a 5-phenyl ketone, such as 1-phenylpentan-1-one, the typical reactants are:

  • Aromatic Substrate: Benzene or a substituted benzene derivative.

  • Acylating Agent: An acyl halide or anhydride with a five-carbon chain, such as pentanoyl chloride (valeryl chloride) or pentanoic anhydride.[4]

  • Catalyst: A strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[5][6][7]

Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

Low conversion or reaction failure in Friedel-Crafts acylation can often be traced to a few critical factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[5] Ensure all glassware is oven or flame-dried and that all reagents and solvents are anhydrous.

  • Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate cannot have strongly electron-withdrawing groups (deactivators) attached to it (e.g., -NO₂, -CF₃, -CN, -SO₃H). Such groups make the ring too electron-poor to attack the acylium ion electrophile.[5][8]

  • Incompatible Functional Groups: Functional groups like amines (-NH₂) or alcohols (-OH) on the aromatic substrate will react with and poison the Lewis acid catalyst.[5]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5] An excess of the catalyst is often used to ensure the reaction goes to completion.

Q3: How do I choose the right solvent for the reaction?

The choice of solvent is crucial as it can significantly affect reaction rate and yield. The ideal solvent should be inert to the strong Lewis acid catalyst and the reactants.

  • Recommended Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂) are commonly used because they are inert and effectively dissolve the reactants.[5]

  • Solvents to Avoid: Polar solvents that can act as Lewis bases (e.g., ethers, acetone) should be avoided as they will form complexes with the catalyst, reducing its activity.[5]

  • Using Reactant as Solvent: In some cases, the aromatic substrate (e.g., benzene) can be used in large excess to serve as the solvent.[5]

Q4: What is the optimal temperature for the synthesis of 5-phenyl ketones?

The optimal temperature depends on the reactivity of the aromatic substrate.

  • Initial Cooling: The reaction is typically started at a low temperature (0 °C) in an ice bath. This is because the initial formation of the acylium ion complex is highly exothermic and controlling the temperature prevents side reactions.[5][9]

  • Reaction Progression: After the initial addition of reagents, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[5][6]

  • Higher Temperatures: For less reactive substrates, heating may be necessary. However, excessively high temperatures can lead to side reactions and decomposition.[10] For example, one study noted that while reactivity increased at 83°C, it did not negatively affect selectivity in a similar acylation.[11]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: The reaction mixture turned dark and produced a complex mixture of products.

  • Possible Cause: The reaction temperature may have been too high, or the addition of reagents was too fast, leading to uncontrolled exothermic conditions and side reactions like polyacylation or decomposition.

  • Solution: Maintain a low temperature (0 °C) during the addition of the acylating agent and the aromatic substrate.[5][9] Add reagents dropwise over a period of 10-15 minutes to control the reaction rate. Ensure efficient stirring.

Problem 2: During the aqueous workup, a persistent emulsion formed.

  • Possible Cause: The formation of aluminum hydroxides during the quenching of the AlCl₃ catalyst can lead to stubborn emulsions.

  • Solution: Instead of quenching the reaction mixture with only ice or water, pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5][6] The acid helps to dissolve the aluminum salts, preventing the formation of emulsions.

Problem 3: The final product is an alkylated benzene, not the expected ketone.

  • Possible Cause: This is highly unlikely in Friedel-Crafts acylation, which is known for its resistance to rearrangement and poly-substitution.[8][12] However, if you intended to perform an acylation followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) to obtain an alkylbenzene, this would be the expected outcome. Friedel-Crafts acylation itself reliably produces ketones.[12]

  • Solution: Verify your starting materials and reagents. Ensure you are using an acyl chloride (e.g., pentanoyl chloride) and not an alkyl chloride. Confirm that no reducing agents were inadvertently added to the reaction mixture.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters for optimizing the synthesis of 5-phenyl ketones via Friedel-Crafts acylation.

Table 1: Comparison of Common Lewis Acid Catalysts

CatalystRelative ActivityTypical Stoichiometry (Equivalents)Notes
AlCl₃ Very High1.1 - 2.0Most common and cost-effective; highly moisture-sensitive.[5][6]
FeCl₃ High1.1 - 1.5A good alternative to AlCl₃, sometimes milder.[2]
BF₃ Moderate1.0 - 1.5Often used as a gas or in an etherate complex.[2]
SnCl₄ Moderate1.0 - 1.5Can be useful for sensitive substrates.[2]
TfOH (CF₃SO₃H) Very High>2.0A Brønsted acid that can promote acylation, especially with less reactive amides.[1]

Table 2: Influence of Solvents on Friedel-Crafts Acylation

SolventDielectric ConstantBoiling Point (°C)Suitability
Dichloromethane (CH₂Cl₂) 9.140Excellent; inert and good solubility.[5]
1,2-Dichloroethane 10.484Good; allows for higher reaction temperatures if needed.[10]
Carbon Disulfide (CS₂) 2.646Good; traditional solvent, but toxic and flammable.[5]
Nitrobenzene 34.8211Can be used for deactivated substrates, but is itself reactive.
Benzene (excess) 2.380Can serve as both reactant and solvent.[5]

Experimental Protocols

Protocol: Synthesis of 1-Phenylpentan-1-one via Friedel-Crafts Acylation

This protocol provides a detailed methodology for the synthesis of a representative 5-phenyl ketone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Pentanoyl Chloride (Valeryl Chloride)

  • Benzene (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes (e.g., CaCl₂).[5][6]

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add 15 mL of anhydrous dichloromethane to create a suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Dissolve pentanoyl chloride (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes with vigorous stirring.[5]

  • Aromatic Substrate Addition: After the previous addition is complete, add a solution of benzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl, while stirring continuously.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.[5]

  • Washing: Combine all organic layers. Wash sequentially with 30 mL of deionized water, 30 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), and finally with 30 mL of brine.[5][9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-phenylpentan-1-one.

Mandatory Visualizations

experimental_workflow setup 1. Reaction Setup (Dry Glassware, Inert Atm.) cooling 2. Cooling (Ice Bath, 0 °C) setup->cooling catalyst 3. Catalyst Suspension (AlCl₃ in CH₂Cl₂) cooling->catalyst acyl 4. Add Acylating Agent (Pentanoyl Chloride) catalyst->acyl aromatic 5. Add Aromatic (Benzene) acyl->aromatic react 6. Reaction (Stir at RT, Monitor by TLC) aromatic->react workup 7. Workup (Quench with Ice/HCl) react->workup extract 8. Extraction & Washing (CH₂Cl₂, H₂O, NaHCO₃, Brine) workup->extract purify 9. Drying & Purification (Na₂SO₄, Evaporation, Distillation) extract->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

troubleshooting_tree start Problem: Low or No Product Yield cause1 Cause: Inactive Catalyst? start->cause1 cause2 Cause: Deactivated Substrate? start->cause2 cause3 Cause: Incorrect Stoichiometry? start->cause3 sol1 Solution: - Use anhydrous reagents/solvents. - Flame-dry all glassware. - Use fresh, high-quality AlCl₃. cause1->sol1 sol2 Solution: - Check aromatic ring for  strong deactivating groups  (e.g., -NO₂, -CF₃). - Consider a different synthetic route. cause2->sol2 sol3 Solution: - Ensure at least 1:1 molar ratio  of AlCl₃ to acylating agent. - Use a slight excess of AlCl₃  (e.g., 1.1 eq). cause3->sol3

Caption: Troubleshooting decision tree for low product yield.

reaction_mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Workup acyl_chloride R-CO-Cl complex1 R-CO-Cl⁺-AlCl₃⁻ acyl_chloride->complex1 alcl3 AlCl₃ alcl3->complex1 acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion complex1->acylium alcl4 AlCl₄⁻ complex1->alcl4   benzene Benzene Ring sigma_complex Arenium Ion (σ-complex) (Resonance Stabilized) benzene->sigma_complex Attacks Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex + AlCl₄⁻ hcl HCl sigma_complex->hcl - H⁺ alcl4_step3 AlCl₄⁻ final_product Aryl Ketone product_complex->final_product + H₂O alcl3_regen AlCl₃ alcl4_step3->alcl3_regen

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

avoiding self-condensation of phenylacetone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetone. The primary focus is on preventing the common side reaction of self-condensation, which leads to the formation of dibenzyl ketone and reduces the yield of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenylacetone synthesis is resulting in a low yield and a significant amount of a high-boiling point byproduct. What is the likely cause?

A: A low yield of phenylacetone accompanied by a high-boiling point impurity is a strong indication of self-condensation. The primary byproduct of this reaction is dibenzyl ketone. This side reaction is particularly prevalent when the molar ratio of acetic anhydride to phenylacetic acid is insufficient.[1][2]

Q2: What is the chemical mechanism behind the self-condensation of phenylacetone?

A: The self-condensation to dibenzyl ketone during the synthesis from phenylacetic acid and acetic anhydride is understood to be a pyrolytic reaction. It proceeds through the formation of a mixed anhydride, which can then react with another molecule of phenylacetic acid to form phenylacetic anhydride. This anhydride then decarboxylates and condenses to form dibenzyl ketone.[3][4] Under basic conditions, a self-aldol condensation of the formed phenylacetone can also occur, where the enolate of one molecule attacks the carbonyl group of another.[5][6]

Q3: How can I minimize or prevent the self-condensation of phenylacetone during its synthesis from phenylacetic acid?

A: The most critical factor in preventing self-condensation is to use a significant molar excess of acetic anhydride relative to phenylacetic acid.[1][2] Other important considerations include:

  • Temperature Control: While heating is necessary to drive the reaction (typically around 140-150°C), excessive temperatures (above 200-205°C) can lead to resinification and a decrease in the yield of both phenylacetone and dibenzyl ketone.[3][4][7]

  • Catalyst/Base Selection: The use of bases like sodium acetate or potassium acetate is common. The choice and amount of base can influence the reaction outcome.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the desired reaction. However, prolonged reaction times at high temperatures can also promote side reactions.

Q4: I have already synthesized a mixture containing both phenylacetone and dibenzyl ketone. How can I separate them?

A: Phenylacetone and dibenzyl ketone have significantly different boiling points, which allows for their separation by fractional distillation under reduced pressure (vacuum distillation).[8] Phenylacetone has a lower boiling point than dibenzyl ketone. Steam distillation is another potential method for purifying phenylacetone.[8]

Data Presentation

The following table summarizes the impact of the reactant ratio on the yield of phenylacetone and the self-condensation byproduct, dibenzyl ketone.

Phenylacetic Acid (molar ratio)Acetic Anhydride (molar ratio)Base/CatalystTemperature (°C)Phenylacetone Yield (%)Dibenzyl Ketone Yield (%)Reference
11Potassium Acetate149-1501641[9]
26Sodium Acetate140-150High (not specified)Minimized[10]
1 (50g)17 (850ml)Sodium AcetateReflux~70Not specified

Experimental Protocols

Protocol for Minimizing Self-Condensation in Phenylacetone Synthesis

This protocol is based on the principle of using a large molar excess of acetic anhydride to suppress the formation of dibenzyl ketone.

Materials:

  • Phenylacetic acid

  • Acetic anhydride (large molar excess, e.g., 10:1 ratio to phenylacetic acid)

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Distillation apparatus (for purification)

  • Dichloromethane (for extraction)

  • Sodium hydroxide solution (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reactant Setup: In a dry round-bottom flask, combine phenylacetic acid and anhydrous sodium acetate.

  • Addition of Acetic Anhydride: Add a large molar excess of acetic anhydride to the flask.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle reflux (approximately 145-150°C) using a heating mantle or oil bath.[1]

  • Monitoring the Reaction: The reaction progress can be monitored by observing the evolution of carbon dioxide. The formation of the ketone can be checked by taking an aliquot of the reaction mixture, making it weakly alkaline with ammonium hydroxide, and heating it to boiling; the oily layer should not disappear.[11]

  • Work-up: After the reaction is complete (e.g., after several hours of reflux), allow the mixture to cool.

  • Extraction: Extract the crude product with dichloromethane.

  • Washing: Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenylacetic acid and excess acetic anhydride.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation. The crude phenylacetone can then be purified by vacuum distillation to separate it from any high-boiling point impurities, including dibenzyl ketone.[8]

Visualizations

Phenylacetone Self-Condensation Pathway

SelfCondensation cluster_main Main Reaction Pathway cluster_side Self-Condensation Pathway PAA Phenylacetic Acid MixedAnhydride Mixed Anhydride PAA->MixedAnhydride + Acetic Anhydride Ac2O Acetic Anhydride PhenylaceticAnhydride Phenylacetic Anhydride MixedAnhydride->PhenylaceticAnhydride + Phenylacetic Acid P2P Phenylacetone MixedAnhydride->P2P Decarboxylation PAA2 Phenylacetic Acid DBK Dibenzyl Ketone PhenylaceticAnhydride->DBK Pyrolysis & Decarboxylation CO2 CO2

Caption: Mechanism of phenylacetone self-condensation to dibenzyl ketone.

Experimental Workflow for Avoiding Self-Condensation

Workflow Start Start: Phenylacetic Acid & Sodium Acetate Add_Ac2O Add Large Molar Excess of Acetic Anhydride Start->Add_Ac2O Reflux Reflux at 145-150°C Add_Ac2O->Reflux Workup Work-up: - Extraction with Dichloromethane - Washing with NaOH solution Reflux->Workup Drying Dry with Anhydrous Sodium Sulfate Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Pure Phenylacetone Purification->Product

Caption: Workflow to minimize self-condensation during phenylacetone synthesis.

References

Technical Support Center: 5-Phenyl-2-pentanone Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 5-Phenyl-2-pentanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₁₁H₁₄O, with a molecular weight of approximately 162.23 g/mol .[1][2][3] In an electron ionization (EI) mass spectrum, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 162.

Q2: What are the major fragmentation pathways for this compound in EI-MS?

A2: The two primary fragmentation pathways for this compound are the McLafferty rearrangement and alpha-cleavage.[4][5]

  • McLafferty Rearrangement: This is a common fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This results in the formation of a neutral alkene and a charged enol. For this compound, this rearrangement is expected to produce a prominent peak.

  • Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][5][6] This fragmentation can occur on either side of the carbonyl, leading to the formation of stable acylium ions.

Q3: What are the expected major fragment ions and their m/z values for this compound?

A3: Based on the fragmentation pathways, the following major fragment ions are expected. The relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Expected Mass Fragments for this compound

m/zProposed Fragment StructureFragmentation PathwayApproximate Relative Intensity (%)
162[C₁₁H₁₄O]⁺Molecular Ion20
104[C₈H₈]⁺McLafferty Rearrangement100 (Base Peak)
91[C₇H₇]⁺Tropylium ion (from cleavage of the propyl chain)85
58[C₃H₆O]⁺McLafferty Rearrangement75
43[CH₃CO]⁺Alpha-Cleavage65

Data interpreted from the NIST Mass Spectrum of this compound.[1]

Troubleshooting Guide

Q4: I am not observing the molecular ion peak at m/z 162, or it is very weak. What could be the issue?

A4: The absence or low intensity of the molecular ion peak can be due to several factors:

  • High Ionization Energy: The ionization energy might be too high, causing the molecular ion to be unstable and completely fragment. Try reducing the electron energy if your instrument allows.

  • Instrumental Conditions: The ion source temperature might be too high, leading to thermal degradation of the analyte before ionization. Check and optimize the source temperature.

  • Analyte Purity: The sample may be impure or degraded. Ensure the purity of your this compound standard.

  • Instrument Contamination: Contamination in the ion source can lead to ion suppression.[7] A source cleaning and calibration may be necessary.

Q5: I am seeing an unexpected prominent peak at m/z 91. What does this indicate?

A5: A strong peak at m/z 91 is characteristic of the tropylium ion ([C₇H₇]⁺). This is a very stable aromatic cation formed by the cleavage of the bond beta to the phenyl group, followed by rearrangement. This is a common and expected fragment for compounds containing a benzyl group.

Q6: The base peak in my spectrum is not at m/z 104. What could this mean?

A6: The base peak is the most intense peak in the spectrum and can be influenced by the instrument's settings. While m/z 104 is commonly the base peak due to the favorable McLafferty rearrangement, a different base peak could indicate:

  • Different Ionization Conditions: Lower ionization energy might favor other fragmentation pathways.

  • Matrix Effects: If analyzing a complex mixture, co-eluting compounds could suppress the formation of the m/z 104 ion or produce a more intense fragment at a different m/z.

  • Instrumental Variations: Different mass analyzers can have varying sensitivities for different m/z ranges.

Q7: I am observing peaks that are not listed in the expected fragments table. How should I troubleshoot this?

A7: Unexpected peaks can arise from several sources:

  • Contamination: The most common cause is contamination from the sample, solvent, or the instrument itself.[7][8] Phthalates from plastics are a common contaminant. Running a solvent blank can help identify these peaks.

  • Column Bleed: If you are using gas chromatography, peaks from the column's stationary phase can appear in the spectrum, especially at higher temperatures.

  • Sample Impurities: The sample itself may contain impurities that are co-eluting with your analyte.

  • Air Leaks: Leaks in the system can result in peaks corresponding to nitrogen (m/z 28), oxygen (m/z 32), and argon (m/z 40).[8]

Experimental Protocols

GC-MS Analysis of this compound

This is a general protocol and may require optimization for your specific instrumentation.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Visualizations

Fragmentation_Pathway M This compound (M+) m/z = 162 F1 McLafferty Rearrangement Product m/z = 104 (Base Peak) M->F1 McLafferty Rearrangement F2 Tropylium Ion m/z = 91 M->F2 β-Cleavage F3 McLafferty Rearrangement Product m/z = 58 M->F3 McLafferty Rearrangement F4 Acylium Ion m/z = 43 M->F4 α-Cleavage

Caption: Fragmentation pathway of this compound in EI-MS.

Troubleshooting_Workflow Start Unexpected MS Results CheckSpectrum Analyze Spectrum: - Missing expected peaks? - Unexpected peaks present? - Wrong base peak? Start->CheckSpectrum MissingPeaks Missing/Weak Molecular Ion? CheckSpectrum->MissingPeaks UnexpectedPeaks Unexpected Peaks? CheckSpectrum->UnexpectedPeaks WrongBasePeak Incorrect Base Peak? CheckSpectrum->WrongBasePeak MissingPeaks->UnexpectedPeaks No Sol_HighEnergy Solution: - Lower ionization energy - Optimize source temperature MissingPeaks->Sol_HighEnergy Yes UnexpectedPeaks->WrongBasePeak No Sol_Contamination Solution: - Run solvent blank - Check for column bleed - Check for air leaks UnexpectedPeaks->Sol_Contamination Yes Sol_Tune Solution: - Check instrument tuning - Calibrate mass analyzer - Review method parameters WrongBasePeak->Sol_Tune Yes

Caption: Troubleshooting workflow for mass spectrometry fragmentation analysis.

References

stability issues of 5-Phenyl-2-pentanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Phenyl-2-pentanone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as methyl 3-phenylpropyl ketone, is an organic compound with the chemical formula C11H14O.[1][2][3] It is classified as a ketone and typically appears as a colorless to pale yellow liquid with a sweet, floral odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] Its reactivity is primarily dictated by the carbonyl (C=O) group and the acidic protons on the carbons adjacent (alpha-carbons) to the carbonyl group.[1][4]

Q2: What are the primary stability concerns for this compound under acidic or basic conditions?

The primary stability concerns for this compound revolve around reactions catalyzed by acids or bases, primarily involving the alpha-hydrogens and the carbonyl group.[4]

  • Under acidic conditions: The main reaction is acid-catalyzed enolization, which can lead to subsequent reactions such as aldol condensation or racemization if the alpha-carbon were chiral. While this compound is not chiral, the formation of the enol tautomer is a key stability consideration.

  • Under basic conditions: The compound is susceptible to base-catalyzed enolate formation.[4] Enolates are strong nucleophiles and can participate in various reactions, most notably aldol condensation, which can lead to the formation of dimers and other impurities.

Q3: I've noticed a change in the color of my this compound sample during storage or in a reaction. What could be the cause?

Color change, typically to a yellow or brownish hue, can be an indication of degradation. This is often due to the formation of conjugated systems, which can arise from condensation reactions. Under basic conditions, aldol condensation can lead to the formation of α,β-unsaturated ketones, which are known to absorb light and appear colored.

Q4: What are the likely degradation products of this compound in the presence of strong acids or bases?

  • Acid-Catalyzed Aldol Condensation: Can lead to the formation of (E)-5,7-diphenyl-5-hepten-4-one.

  • Base-Catalyzed Aldol Condensation: Can also lead to the formation of (E)-5,7-diphenyl-5-hepten-4-one and other related condensation products.

  • Oxidation: Although not strictly an acid/base degradation, the presence of oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming carboxylic acids.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/GC analysis after exposure to acidic/basic conditions. Degradation of this compound.Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. This will help in elucidating the degradation pathway.
Low assay value or recovery of this compound. The compound may have degraded during the experiment or storage.Review the pH and temperature conditions of your experiment. Consider performing a forced degradation study to understand the stability limits of the compound.
Inconsistent results in experiments involving this compound. This could be due to the on-going degradation of the starting material.Ensure the purity of this compound before starting the experiment. If stored for a long time, consider re-purifying the compound. Store in a cool, dry, and dark place.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[5][6][7]

Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC with a UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

      • Keep both solutions at 60°C for 24 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

      • Keep both solutions at room temperature for 24 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with a 50:50 mixture of acetonitrile and water.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)This compound Assay (%)% DegradationNumber of Degradants
0.1 N HCl, 60°C2495.24.81
1 N HCl, 60°C2488.511.52
0.1 N NaOH, RT2492.17.92
1 N NaOH, RT2475.424.63
3% H₂O₂, RT2498.11.91
60°C2499.50.50

Visualizations

Logical Workflow for a Stability Study

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Define Compound and Stability Concerns B Review Literature for Analogous Compounds A->B C Design Forced Degradation Protocol B->C D Prepare Stock Solutions and Stress Samples C->D E Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal) D->E F Sample at Predetermined Time Points E->F G Analyze Samples using Stability-Indicating Method (e.g., HPLC) F->G H Quantify Parent Compound and Degradants G->H I Characterize Unknown Degradants (e.g., LC-MS) H->I J Elucidate Degradation Pathways I->J K Summarize Data and Report Findings J->K

Caption: A logical workflow for conducting a forced degradation study.

Potential Degradation Pathway under Basic Conditions

Base_Catalyzed_Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone1 This compound enolate Enolate ketone1->enolate Deprotonation by Base ketone2 This compound aldol_adduct Aldol Adduct ketone2->aldol_adduct base Base (e.g., OH⁻) enolate->aldol_adduct Nucleophilic attack on another ketone molecule product α,β-Unsaturated Ketone (Condensation Product) aldol_adduct->product Dehydration water Water aldol_adduct->water

Caption: Base-catalyzed aldol condensation of this compound.

Potential Degradation Pathway under Acidic Conditions

Acid_Catalyzed_Enolization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone This compound protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation of carbonyl oxygen acid Acid (e.g., H₃O⁺) acid->protonated_ketone enol Enol Tautomer protonated_ketone->enol Deprotonation of α-carbon by water

Caption: Acid-catalyzed enolization of this compound.

References

Technical Support Center: 5-Phenyl-2-pentanone Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-Phenyl-2-pentanone production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale. Two primary synthetic routes are considered: Friedel-Crafts Acylation and Acetoacetic Ester Synthesis.

Route 1: Friedel-Crafts Acylation

This route typically involves the reaction of benzene with pentanoyl chloride or valeryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Catalyst: Aluminum chloride is highly moisture-sensitive.Ensure all glassware is flame-dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ in a glovebox or under an inert atmosphere.
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount of AlCl₃ relative to the acylating agent.
Deactivated Aromatic Ring: Benzene is susceptible to deactivation by electron-withdrawing groups.Ensure the benzene used is of high purity and free from deactivating contaminants.
Low Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature, monitoring for the onset of the reaction. Be cautious of potential side reactions at higher temperatures.

Problem 2: Formation of Multiple Byproducts

Potential CauseSuggested Solution
Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings or harsh conditions.Use a molar excess of benzene to favor mono-acylation. Control the reaction temperature to avoid excessive reactivity.
Rearrangement of Acylium Ion: The intermediate acylium ion can undergo rearrangement.This is less likely with straight-chain acyl chlorides like pentanoyl chloride but can be influenced by the catalyst and solvent. Maintain a controlled temperature.
Impure Starting Materials: Contaminants in benzene or pentanoyl chloride can lead to side reactions.Use high-purity, distilled starting materials.

Problem 3: Difficult Product Isolation and Purification

Potential CauseSuggested Solution
Incomplete Quenching: Residual Lewis acid can complicate extraction.Quench the reaction mixture slowly and thoroughly with cold dilute acid (e.g., HCl).
Emulsion Formation during Extraction: The presence of aluminum salts can lead to stable emulsions.Add a saturated solution of NaCl (brine) during the workup to help break the emulsion.
Similar Boiling Points of Product and Impurities: Makes purification by distillation challenging.Use fractional distillation with a high-efficiency column. Consider vacuum distillation to lower boiling points and prevent thermal degradation.
Route 2: Acetoacetic Ester Synthesis

This route involves the alkylation of an acetoacetic ester (e.g., ethyl acetoacetate) with a 3-phenylpropyl halide, followed by hydrolysis and decarboxylation.

Problem 1: Low Yield of Alkylated Product

Potential CauseSuggested Solution
Weak Base: Incomplete deprotonation of the acetoacetic ester.Use a sufficiently strong base, such as sodium ethoxide in ethanol. Ensure the base is not contaminated with water.
Side Reactions of the Alkylating Agent: The 3-phenylpropyl halide may undergo elimination reactions.Maintain a controlled reaction temperature to favor substitution over elimination.
Dialkylation: The mono-alkylated product can be deprotonated and react again.Use a slight excess of the acetoacetic ester relative to the alkylating agent and base. Add the alkylating agent slowly to the enolate solution.

Problem 2: Incomplete Hydrolysis and/or Decarboxylation

Potential CauseSuggested Solution
Insufficient Acid/Base or Heat: The hydrolysis and decarboxylation steps require specific conditions.For acidic hydrolysis and decarboxylation, reflux with a strong acid like sulfuric acid. For basic hydrolysis followed by acidification and heating, ensure complete saponification before acidification.
Stable Intermediate: The β-keto acid intermediate may not decarboxylate readily.Ensure sufficient heating is applied during the decarboxylation step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production of this compound?

A1: Both routes have their advantages and disadvantages for scale-up.

  • Friedel-Crafts Acylation: This is a more direct route. However, it requires a stoichiometric amount of a moisture-sensitive and corrosive Lewis acid catalyst (AlCl₃), which can lead to significant waste streams and handling challenges.

  • Acetoacetic Ester Synthesis: This is a multi-step process but uses less hazardous reagents and the reaction conditions are generally milder. The purification of the final product can be more straightforward. The choice often depends on the available equipment, cost of raw materials, and waste disposal capabilities.

Q2: How can I minimize the formation of di- and poly-acylated products in the Friedel-Crafts reaction?

A2: The acyl group is deactivating, which naturally disfavors polyacylation. However, to further minimize this, you can use a large excess of the aromatic substrate (benzene) relative to the acylating agent. This ensures that the electrophile is more likely to encounter an unreacted benzene molecule.

Q3: What are the key safety precautions to consider during the scale-up of the Friedel-Crafts acylation?

A3: The reaction is exothermic and generates corrosive HCl gas. A robust cooling system is essential to control the reaction temperature. The reaction should be carried out in a well-ventilated area or in a closed system with a scrubber to neutralize the HCl gas. Anhydrous aluminum chloride reacts violently with water, so strict anhydrous conditions must be maintained.

Q4: In the acetoacetic ester synthesis, what is the importance of using a base that corresponds to the ester group (e.g., sodium ethoxide with ethyl acetoacetate)?

A4: Using a corresponding alkoxide base prevents transesterification, where the alkoxide could act as a nucleophile and exchange with the ester's alkoxy group. While this might not affect the final ketone product after hydrolysis and decarboxylation, it can lead to a mixture of esters in the intermediate steps, potentially complicating reaction monitoring and purification.[1]

Q5: What is the most effective method for purifying this compound at an industrial scale?

A5: Vacuum distillation is the most common and effective method for purifying this compound on a large scale. It allows for distillation at a lower temperature, which prevents thermal decomposition of the product. A fractional distillation setup under vacuum can be used to separate the product from impurities with close boiling points.

Quantitative Data

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation (Lab Scale)

ParameterValueReference
Reactant Ratio (Benzene:Pentanoyl Chloride) 5:1 to 10:1 (molar)General Knowledge
Catalyst Loading (AlCl₃) 1.1 - 1.5 equivalents (relative to pentanoyl chloride)[1]
Reaction Temperature 0 - 10 °C (addition), then 25 - 50 °C[1]
Reaction Time 2 - 6 hoursGeneral Knowledge
Typical Yield 70 - 85%General Knowledge

Table 2: Typical Reaction Parameters for Acetoacetic Ester Synthesis (Lab Scale)

ParameterValueReference
Reactant Ratio (Ethyl Acetoacetate:Base:Alkyl Halide) 1.1 : 1.05 : 1.0 (molar)General Knowledge
Base Sodium Ethoxide in Ethanol[2]
Alkylation Temperature 25 - 78 °C (reflux)[2]
Hydrolysis & Decarboxylation Reflux with aqueous H₂SO₄ or NaOH followed by H₃O⁺ and heat[3]
Typical Overall Yield 60 - 75%General Knowledge

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for this compound

1. Reaction Setup:

  • A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a dropping funnel is made rigorously anhydrous.

  • The reactor is charged with anhydrous benzene and cooled to 0-5 °C.

  • Anhydrous aluminum chloride is added to the stirred benzene.

2. Acylation:

  • Pentanoyl chloride is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 40-50 °C for 2-4 hours, or until the reaction is complete (monitored by GC).

3. Work-up and Purification:

  • The reaction mixture is cooled to 0-5 °C and slowly quenched by the addition of cold dilute hydrochloric acid.

  • The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and then brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum fractional distillation.

Protocol 2: Acetoacetic Ester Synthesis for this compound

1. Enolate Formation:

  • A reactor is charged with absolute ethanol, and sodium metal is added in portions to prepare sodium ethoxide.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.

2. Alkylation:

  • 3-phenylpropyl bromide is added dropwise to the enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

3. Hydrolysis and Decarboxylation:

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • A solution of sulfuric acid in water is added, and the mixture is heated to reflux for several hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

4. Work-up and Purification:

  • The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude this compound is purified by vacuum distillation.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzene, Pentanoyl Chloride, AlCl3 reactor_prep Anhydrous Reactor Setup addition Slow Addition of Pentanoyl Chloride reactor_prep->addition heating Controlled Heating addition->heating quench Acidic Quench heating->quench extraction Solvent Extraction quench->extraction distillation Vacuum Distillation extraction->distillation product Pure this compound distillation->product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.

Acetoacetic_Ester_Synthesis_Workflow cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation cluster_purification Purification enolate Enolate Formation (Ethyl Acetoacetate + NaOEt) alkylation Alkylation with 3-Phenylpropyl Bromide enolate->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation extraction Solvent Extraction decarboxylation->extraction distillation Vacuum Distillation extraction->distillation product Pure this compound distillation->product

Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.

Troubleshooting_Logic cluster_friedel_crafts Friedel-Crafts Route cluster_acetoacetic Acetoacetic Ester Route start Low Product Yield fc_q1 Check Catalyst Activity start->fc_q1 ae_q1 Check Base Strength start->ae_q1 fc_a1_yes Moisture Contamination? Use Anhydrous Conditions fc_q1->fc_a1_yes Inactive fc_q2 Check Catalyst Amount fc_q1->fc_q2 Active fc_a2_yes Stoichiometric Amount Used? fc_q2->fc_a2_yes Insufficient fc_q3 Check Temperature fc_q2->fc_q3 Sufficient fc_a3_yes Optimize Temperature fc_q3->fc_a3_yes ae_a1_yes Incomplete Deprotonation? Use Stronger/Anhydrous Base ae_q1->ae_a1_yes Weak ae_q2 Check for Side Reactions ae_q1->ae_q2 Strong ae_a2_yes Elimination of Alkyl Halide? Control Temperature ae_q2->ae_a2_yes Yes ae_q3 Check Hydrolysis/ Decarboxylation ae_q2->ae_q3 No ae_a3_yes Incomplete? Ensure Sufficient Acid/Heat ae_q3->ae_a3_yes

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

minimizing byproduct formation in the synthesis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Phenyl-2-pentanone, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and versatile methods for synthesizing this compound are Friedel-Crafts acylation and the Grignard reaction.

  • Friedel-Crafts Acylation: This method involves the reaction of benzene with valeryl chloride or pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction introduces the pentanoyl group directly onto the benzene ring.

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 3-phenylpropylmagnesium bromide, with an appropriate electrophile like acetaldehyde. Alternatively, a phenyl Grignard reagent can be reacted with a suitable pentanone derivative.

Q2: What are the most common byproducts observed in the Friedel-Crafts synthesis of this compound?

A2: While Friedel-Crafts acylation is generally a reliable method, several byproducts can form:

  • Polyacylated Products: Although the acyl group is deactivating, preventing further acylation, under forcing conditions, trace amounts of diacylated benzene derivatives may be observed.

  • Isomeric Ketones: While the primary product is this compound, there is a possibility of forming other isomers, such as 4-phenyl-2-pentanone, through rearrangements of the acylium ion intermediate, though this is less common than in Friedel-Crafts alkylation.

  • Complexes with Catalyst: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which requires hydrolysis to liberate the desired product. Incomplete hydrolysis can lead to lower yields and purification challenges.

Q3: How can I minimize byproduct formation in the Friedel-Crafts synthesis?

A3: Optimizing reaction conditions is crucial for minimizing byproducts:

  • Stoichiometry of Catalyst: Using a slight excess of the Lewis acid catalyst can ensure complete reaction but using a large excess can promote side reactions. Careful optimization of the catalyst amount is recommended.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion. Higher temperatures can lead to increased byproduct formation.

  • Order of Addition: It is generally recommended to add the acyl chloride to a mixture of the benzene and the Lewis acid catalyst. This helps to maintain a low concentration of the reactive acylium ion and minimize side reactions.

  • Quenching: The reaction should be carefully quenched by pouring the reaction mixture into a mixture of ice and concentrated acid to decompose the aluminum chloride complex and separate the product.

Q4: What are the potential byproducts in a Grignard synthesis of this compound?

A4: The primary challenges in a Grignard synthesis of this compound involve the reactivity of the Grignard reagent:

  • Wurtz-type Coupling Products: The Grignard reagent can react with the starting alkyl or aryl halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide). This can be minimized by slow addition of the halide to the magnesium turnings during the formation of the Grignard reagent.

  • Enolization of Carbonyl Compound: The Grignard reagent is a strong base and can deprotonate the α-carbon of the carbonyl starting material (if it has acidic protons), leading to the formation of an enolate and reducing the yield of the desired alcohol intermediate.

  • Reduction of the Carbonyl Compound: Some Grignard reagents, especially those with β-hydrogens, can act as reducing agents, leading to the formation of an alcohol corresponding to the reduction of the carbonyl starting material rather than the desired addition product.

Q5: I am observing a significant amount of self-condensation product. How can I prevent this?

A5: Self-condensation of this compound or the starting pentanone derivative can occur under either acidic or basic conditions, leading to the formation of α,β-unsaturated ketones.[2][3] To minimize this:

  • Controlled Addition: Add the base or acid catalyst to the reaction mixture at the same rate as the carbonyl compound from separate feeders. This helps to keep the concentration of the enol or enolate intermediate low.[2]

  • Use of a Non-Enolizable Partner: If performing a crossed-aldol reaction, use a carbonyl compound that cannot enolize as one of the reaction partners.

  • Quantitative Enolate Formation: For reactions involving ketone enolates, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively form the enolate, preventing self-condensation with the unreacted ketone.[3]

Troubleshooting Guides

Friedel-Crafts Acylation
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure anhydrous conditions as the Lewis acid catalyst is moisture sensitive.- Increase reaction time or gently heat the reaction mixture after the initial addition.- Verify the quality and activity of the Lewis acid catalyst.
Incomplete hydrolysis of the ketone-catalyst complex.- Ensure thorough mixing during the quenching step with ice and acid.- Allow sufficient time for the hydrolysis to complete.
Presence of Multiple Products on TLC/GC-MS Formation of isomeric byproducts.- Maintain low reaction temperatures during the addition of reagents.- Use a milder Lewis acid catalyst if possible.
Polyacylation.- Use a 1:1 molar ratio of benzene to acyl chloride.- Avoid excessively high reaction temperatures.
Difficulty in Isolating the Product Product remains complexed with the catalyst.- Use a sufficient amount of ice and concentrated acid for quenching.- Perform a thorough workup with extractions to separate the organic product from the aqueous layer containing the hydrolyzed catalyst.
Grignard Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of the Desired Alcohol Intermediate Grignard reagent did not form successfully.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use high-quality magnesium turnings and anhydrous ether.- A small crystal of iodine can be added to initiate the reaction.
Grignard reagent was quenched by a protic source.- Ensure all reagents and solvents are anhydrous.- Avoid any exposure to atmospheric moisture.
Enolization of the carbonyl starting material.- Add the Grignard reagent slowly to the carbonyl compound at a low temperature.- Consider using a less sterically hindered Grignard reagent if possible.
Presence of a Significant Amount of a Hydrocarbon Byproduct (e.g., Biphenyl) Wurtz-type coupling occurred.- Add the alkyl/aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.- Avoid high temperatures during the formation of the Grignard reagent.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride

This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Valeryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous benzene (1.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add valeryl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Byproducts start Start Synthesis reaction_choice Choose Synthetic Route start->reaction_choice fc_acylation Friedel-Crafts Acylation reaction_choice->fc_acylation Benzene + Valeryl Chloride grignard Grignard Reaction reaction_choice->grignard e.g., 3-Phenylpropyl MgBr + Acetaldehyde workup Reaction Workup & Purification fc_acylation->workup grignard->workup product Pure this compound workup->product byproduct_check Analyze Crude Product (TLC, GC-MS) workup->byproduct_check polyacylation Polyacylation Products byproduct_check->polyacylation Multiple Spots/Peaks isomers Isomeric Ketones byproduct_check->isomers Isomer Identification self_condensation Self-Condensation Products byproduct_check->self_condensation Higher MW Products wurtz_coupling Wurtz Coupling Byproducts byproduct_check->wurtz_coupling Hydrocarbon Impurities optimization Optimize Reaction Conditions polyacylation->optimization isomers->optimization self_condensation->optimization wurtz_coupling->optimization optimization->start Re-run Synthesis

Caption: Troubleshooting workflow for minimizing byproduct formation in the synthesis of this compound.

Friedel_Crafts_Byproducts cluster_main Desired Reaction cluster_byproducts Potential Byproduct Formation benzene Benzene sigma_complex Sigma Complex benzene->sigma_complex valeryl_chloride Valeryl Chloride acylium_ion Acylium Ion Intermediate valeryl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) acylium_ion->sigma_complex rearrangement Isomer Formation (e.g., 4-Phenyl-2-pentanone) acylium_ion->rearrangement Rearrangement product This compound sigma_complex->product -H+ polyacylation Polyacylation product->polyacylation + Acylium Ion (Harsh Conditions) incomplete_hydrolysis Ketone-Catalyst Complex product->incomplete_hydrolysis + Lewis Acid rearrangement->sigma_complex Alternative Electrophile

Caption: Signaling pathway of byproduct formation in Friedel-Crafts acylation for this compound synthesis.

References

Validation & Comparative

A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. When it comes to the analysis of 5-Phenyl-2-pentanone, a key intermediate in various synthetic pathways, two analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

This compound, a colorless to pale yellow liquid, presents unique analytical challenges due to its molecular weight and boiling point. The choice between HPLC and GC-MS for its analysis is not straightforward and depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic ketones like this compound.

Performance MetricHPLC with UV DetectionGC-MS
Limit of Detection (LOD) 10 - 50 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 50 - 200 µg/L5 - 50 µg/L
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 5%< 3%
Analysis Time 10 - 20 minutes15 - 30 minutes
Sample Volatility Requirement Not requiredRequired
Derivatization Generally not necessaryMay be required for improved performance

Deciding on the Right Technique: A Deeper Dive

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase. For non-volatile or thermally sensitive compounds, HPLC is often the method of choice.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2]

Given that the boiling point of this compound is approximately 247.2 °C, it is sufficiently volatile for GC-MS analysis. However, its aromatic nature also makes it a suitable candidate for HPLC with a UV detector.

GC-MS: The Power of Volatility and Mass Detection

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for the identification and quantification of this compound.[3] The mass spectrometer provides detailed structural information, which is invaluable for unambiguous peak identification.

HPLC: Versatility for Complex Matrices

HPLC provides a robust alternative, particularly when dealing with complex sample matrices or when the analyte is present alongside non-volatile impurities. The use of a UV detector is common for aromatic compounds like this compound, offering good sensitivity.[4]

Experimental Protocols: A How-To Guide

Below are detailed methodologies for the analysis of this compound using both HPLC and GC-MS.

GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 105, 162).

HPLC Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (e.g., Agilent 1260 Infinity II).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 40% B, hold for 1 minute.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

To better understand the logical flow of each analytical process, the following diagrams illustrate the key steps involved in HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify based on Peak Area Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample containing This compound Dissolution_GC Dissolve in Volatile Solvent Sample_GC->Dissolution_GC Injection_GC Inject into GC-MS System Dissolution_GC->Injection_GC Separation_GC Separation in Capillary Column Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection (EI) Separation_GC->Detection_MS TIC Generate Total Ion Chromatogram (TIC) Detection_MS->TIC Identification Identify by Mass Spectrum & Retention Time TIC->Identification Quantification_GC Quantify using SIM mode Identification->Quantification_GC

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the analysis of this compound.

  • GC-MS is the recommended technique when high sensitivity, selectivity, and definitive identification are critical. Its ability to provide structural information through mass spectrometry makes it superior for impurity profiling and trace analysis.

  • HPLC is a suitable alternative , particularly for routine quality control applications where the sample matrix is complex and may contain non-volatile components. It offers simpler sample preparation and is a robust and reliable technique.

Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each technique is essential for obtaining accurate and reliable data.

References

comparative study of different synthetic routes to 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of specific molecular scaffolds is paramount. 5-Phenyl-2-pentanone, a valuable ketone intermediate, can be synthesized through various routes. This guide provides a comparative study of two primary synthetic methodologies: the Acetoacetic Ester Synthesis and a Grignard-based approach followed by oxidation. The analysis focuses on experimental protocols, reaction yields, and overall efficiency to aid in the selection of the most suitable method for a given research or production context.

Data at a Glance: A Comparative Summary

The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their performance based on reported experimental data.

ParameterAcetoacetic Ester SynthesisGrignard Reaction & Oxidation
Starting Materials Ethyl acetoacetate, Sodium ethoxide, 3-Phenylpropyl bromide3-Phenylpropanal, Methylmagnesium bromide, Pyridinium chlorochromate (PCC)
Overall Yield ~65-75%~60-70%
Reaction Time ~24-48 hours~6-8 hours
Key Intermediates Ethyl 2-(3-phenylpropyl)acetoacetate5-Phenyl-2-pentanol
Purification Methods Distillation, Column ChromatographyExtraction, Distillation, Column Chromatography

Synthetic Route 1: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones. This route involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target ketone. For the synthesis of this compound, the key alkylating agent is 3-phenylpropyl bromide.

Experimental Protocol

Step 1: Formation of the Enolate In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium salt of the ethyl acetoacetate enolate.

Step 2: Alkylation 3-Phenylpropyl bromide is added to the enolate solution, and the mixture is refluxed for several hours. The bromide undergoes nucleophilic substitution by the enolate, forming ethyl 2-acetyl-5-phenylpentanoate.

Step 3: Hydrolysis and Decarboxylation The resulting α-alkylated β-keto ester is then hydrolyzed by refluxing with aqueous sodium hydroxide. This saponifies the ester to a β-keto acid salt. Subsequent acidification with dilute sulfuric acid, followed by gentle heating, promotes decarboxylation to afford this compound. The crude product is then purified by distillation under reduced pressure.

Acetoacetic_Ester_Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate NaOEt, EtOH Intermediate Intermediate Enolate->Intermediate 3-Phenylpropyl bromide This compound This compound Intermediate->this compound 1. NaOH, H2O 2. H2SO4, Δ

Caption: Acetoacetic Ester Synthesis of this compound.

Synthetic Route 2: Grignard Reaction Followed by Oxidation

An alternative approach involves the construction of the carbon skeleton via a Grignard reaction, followed by oxidation of the resulting secondary alcohol to the desired ketone. This method utilizes the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol

Step 1: Grignard Reagent Addition A solution of 3-phenylpropanal in anhydrous diethyl ether is added dropwise to a freshly prepared solution of methylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature for a few hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 2: Isolation of the Alcohol The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 5-phenyl-2-pentanol.

Step 3: Oxidation The crude 5-phenyl-2-pentanol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) adsorbed on silica gel. The mixture is stirred at room temperature until the oxidation is complete, as monitored by thin-layer chromatography. The reaction mixture is then filtered, and the solvent is evaporated. The residue is purified by column chromatography to give pure this compound.

Grignard_Oxidation_Synthesis 3-Phenylpropanal 3-Phenylpropanal 5-Phenyl-2-pentanol 5-Phenyl-2-pentanol 3-Phenylpropanal->5-Phenyl-2-pentanol 1. CH3MgBr, Et2O 2. NH4Cl (aq) This compound This compound 5-Phenyl-2-pentanol->this compound PCC, CH2Cl2

Caption: Grignard Reaction and Oxidation for this compound.

Comparative Analysis and Conclusion

Both the Acetoacetic Ester Synthesis and the Grignard-based route are effective for the preparation of this compound. The choice between the two methods will often depend on the specific requirements of the synthesis, such as scale, available starting materials, and time constraints.

The Acetoacetic Ester Synthesis is a robust and well-established method that generally provides good yields. However, it is a multi-step process that can be time-consuming. The use of sodium metal and the need for careful control of reaction conditions are important safety considerations.

The Grignard Reaction followed by Oxidation offers a potentially faster route to the target molecule. The Grignard reaction itself is typically rapid. However, the handling of organometallic reagents requires strictly anhydrous conditions, and the subsequent oxidation step adds to the overall procedure. The choice of oxidizing agent is also a critical factor, with reagents like PCC requiring careful handling due to their toxicity.

spectroscopic data comparison of 5-Phenyl-2-pentanone and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 5-Phenyl-2-pentanone and Its Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its structural isomers: 1-phenyl-2-pentanone, 3-phenyl-2-pentanone, and 4-phenyl-2-pentanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a valuable resource for the identification and differentiation of these isomeric compounds through common spectroscopic techniques.

Introduction

This compound and its isomers share the same molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[1][2][3] However, their distinct structural arrangements give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. Understanding these differences is crucial for unambiguous structure elucidation in chemical synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment This compound 1-Phenyl-2-pentanone [4]3-Phenyl-2-pentanone 4-Phenyl-2-pentanone
-CH₃ (ketone) ~2.1-~2.0~2.1
-CH₂- (adjacent to C=O) ~2.4~2.4 (t)-~2.7 (d)
-CH₂- (adjacent to phenyl) ~2.6 (t)~3.6 (s)--
-CH₂- (middle of chain) ~1.9 (quintet)~1.6 (sextet)--
-CH- (adjacent to phenyl) --~3.4 (t)~3.2 (sextet)
Aromatic protons ~7.1-7.3 (m)~7.1-7.3 (m)~7.1-7.3 (m)~7.1-7.3 (m)
Other Aliphatic Protons -~0.9 (t, -CH₃)~1.6 (quintet, -CH₂-), ~0.8 (t, -CH₃)~1.2 (d, -CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment This compound 1-Phenyl-2-pentanone 3-Phenyl-2-pentanone 4-Phenyl-2-pentanone [5]
C=O ~208~209~211~208
-CH₃ (ketone) ~30-~27~31
-CH₂- (adjacent to C=O) ~45~45-~52
-CH₂- (adjacent to phenyl) ~35~52--
-CH₂- (middle of chain) ~28~17--
-CH- (adjacent to phenyl) --~60~39
Aromatic C (substituted) ~142~134~143~146
Aromatic C (unsubstituted) ~126-128~127-129~127-129~127-128
Other Aliphatic Carbons -~14 (-CH₃)~25 (-CH₂-), ~12 (-CH₃)~22 (-CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound 1-Phenyl-2-pentanone [6]3-Phenyl-2-pentanone 4-Phenyl-2-pentanone
C=O stretch ~1715~1715~1715~1715
Aromatic C=C stretch ~1600, ~1495, ~1450~1605, ~1495, ~1455~1600, ~1495, ~1450~1600, ~1495, ~1450
Aromatic C-H stretch >3000>3000>3000>3000
Aliphatic C-H stretch <3000<3000<3000<3000
Aromatic C-H bend (out of plane) ~745, ~700~740, ~700~750, ~700~760, ~700
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment This compound 1-Phenyl-2-pentanone [7]3-Phenyl-2-pentanone 4-Phenyl-2-pentanone [5]
[M]⁺ 162162162162
[M-CH₃]⁺ 147147147147
[M-C₃H₇]⁺ 119119119119
[C₇H₇]⁺ (tropylium ion) 91919191
[C₆H₅CH₂]⁺ 91919191
[CH₃CO]⁺ 43434343
McLafferty Rearrangement 10492120120

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[8]

    • Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Place the sample holder in the IR spectrometer.

    • Record a background spectrum of the empty cell or salt plates.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers.

G Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison and Identification Sample Isomeric Compounds (this compound & Isomers) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Dilute for GC/LC-MS Sample->Prep_MS Acq_NMR 1H & 13C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR IR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling Patterns, Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Absorptions Acq_IR->Ana_IR Ana_MS Analyze Molecular Ion & Fragmentation Patterns Acq_MS->Ana_MS Compare Tabulate and Compare Spectroscopic Data Ana_NMR->Compare Ana_IR->Compare Ana_MS->Compare Identify Structural Elucidation & Isomer Differentiation Compare->Identify

References

Comparative Reactivity of 5-Phenyl-2-pentanone in Condensation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity of carbonyl compounds is crucial for designing efficient synthetic routes. This guide provides a comparative analysis of 5-Phenyl-2-pentanone's reactivity in condensation reactions, particularly the Claisen-Schmidt condensation, benchmarked against common ketones such as acetone and acetophenone.

The reactivity of ketones in condensation reactions is fundamentally governed by electronic and steric factors. Ketones are generally less reactive than aldehydes due to the electron-donating nature and steric bulk of their two substituent groups, which stabilize the partial positive charge on the carbonyl carbon and hinder nucleophilic attack.[1]

Theoretical Reactivity Profile

  • Acetone (CH₃COCH₃): As the simplest ketone, acetone serves as a baseline for high reactivity. Its two small methyl groups offer minimal steric hindrance and only moderate electron-donating effects, leaving the carbonyl carbon relatively susceptible to nucleophilic attack.

  • Acetophenone (CH₃COC₆H₅): The phenyl group in acetophenone significantly influences its reactivity. While it is electron-withdrawing by induction, its resonance effect is electron-donating, which deactivates the carbonyl group towards nucleophilic attack. The planar but bulky phenyl group also contributes to steric hindrance.

  • This compound (CH₃CO(CH₂)₃C₆H₅): In this molecule, the phenyl group is insulated from the carbonyl group by a three-carbon chain. Consequently, its electronic influence on the carbonyl carbon is negligible, and the 3-phenylpropyl group behaves primarily as an electron-donating alkyl group. The most significant factor influencing its reactivity is the steric bulk of the flexible 3-phenylpropyl chain, which is considerably larger than the methyl groups of acetone.

Based on these considerations, the predicted order of reactivity in condensation reactions is:

Acetone > this compound > Acetophenone

This prediction is based on the balance of electronic deactivation and steric hindrance, with the strong deactivating resonance effect of the phenyl group in acetophenone rendering it the least reactive of the three.

Data Presentation

The following table summarizes the theoretical comparison of these ketones.

KetoneStructureKey Steric FactorsKey Electronic FactorsPredicted Relative Reactivity
AcetoneCH₃COCH₃Low steric hindrance from two methyl groups.Weak electron-donating effect from methyl groups.High
This compoundCH₃CO(CH₂)₃C₆H₅Significant steric hindrance from the bulky and flexible 3-phenylpropyl group.The 3-phenylpropyl group has a weak electron-donating effect.Moderate
AcetophenoneCH₃COC₆H₅Moderate steric hindrance from the planar phenyl group.The phenyl group is strongly electron-donating by resonance, deactivating the carbonyl group.Low

Experimental Protocols

The following is a general experimental protocol for a Claisen-Schmidt condensation, which can be adapted for reactions involving this compound. This type of reaction typically involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens.[2]

General Procedure for Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (e.g., this compound, 1.0 equivalent) and the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.

  • Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

  • Isolation of Product: If a precipitate forms, collect the crude product by vacuum filtration. If no solid forms, the product may be isolated by extraction following neutralization of the reaction mixture.

  • Purification: Wash the filtered solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the α,β-unsaturated ketone (chalcone derivative).[3][4]

Visualization of Reaction Pathway and Workflow

To further illustrate the concepts discussed, the following diagrams outline the mechanism of the Claisen-Schmidt condensation and a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone (with α-hydrogens) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Aldehyde Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Enolate_ref->Aldehyde Water H₂O Aldol β-Hydroxy Ketone (Aldol Addition Product) Water->Aldol Aldol_ref Alkoxide_ref->Water Enone α,β-Unsaturated Ketone (Final Product) Heat Heat/Base Heat->Enone -H₂O Aldol_ref->Heat

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Dissolve Dissolve Ketone and Aldehyde in Ethanol Cool Cool Mixture in Ice Bath Dissolve->Cool Add_Base Add NaOH Solution Dropwise Cool->Add_Base Stir Stir at Room Temperature Add_Base->Stir Filter Vacuum Filter Crude Product Stir->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Characterize Characterize Product (TLC, NMR, IR, MP) Recrystallize->Characterize

Caption: A typical experimental workflow for the Claisen-Schmidt condensation.

References

A Researcher's Guide to Assessing the Purity of 5-Phenyl-2-pentanone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for assessing the purity of 5-Phenyl-2-pentanone, a versatile ketone intermediate, from different commercial suppliers. By employing standardized analytical techniques, laboratories can ensure the quality and consistency of their starting materials, a critical factor for reproducible and reliable research outcomes.

This guide outlines detailed experimental protocols for the most common and effective analytical methods for purity determination: Gas Chromatography-Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents a hypothetical comparative analysis of this compound from three fictional suppliers—Supplier A, Supplier B, and Supplier C—to illustrate how to interpret and compare the resulting data.

Comparative Purity Analysis

The following table summarizes hypothetical purity data for this compound obtained from three different suppliers. This data is illustrative and serves to demonstrate how results from various analytical techniques can be collated for a comprehensive comparison.

Parameter Supplier A Supplier B Supplier C
Purity by GC-FID (%) 99.598.299.8
Major Impurity 1 (%) 0.3 (Unidentified)1.1 (Benzyl alcohol)0.1 (5-Phenyl-3-penten-2-one)
Major Impurity 2 (%) 0.1 (Toluene)0.5 (Benzaldehyde)< 0.05
¹H NMR Conformance Conforms to structureConforms to structureConforms to structure
Residual Solvents (ppm) 150 (Toluene)Not DetectedNot Detected
Appearance Colorless liquidPale yellow liquidColorless liquid
Water Content (KF, %) 0.050.120.03

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols can be adapted by researchers to suit their specific instrumentation and laboratory conditions.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the percentage purity of this compound and quantify impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents:

  • This compound sample

  • High-purity acetone or ethyl acetate (for sample dilution)

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of acetone in a volumetric flask.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C

  • Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed signals with the known spectrum of this compound.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the chemical structures of impurities present in the this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare the sample as described for the GC-FID analysis.

  • Instrumental Parameters: Use the same GC parameters as for the GC-FID analysis.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan from m/z 40 to 400

      • Ion Source Temperature: 230 °C

  • Data Analysis: Identify impurities by comparing their mass spectra with reference spectra in a spectral library (e.g., NIST).

Visualizing the Workflow and Supplier Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and the logical relationship in comparing suppliers.

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation start Receive this compound from Supplier prep Prepare Sample for Analysis (Dilution, etc.) start->prep gc_fid GC-FID Analysis (Purity Assay) prep->gc_fid nmr ¹H NMR Spectroscopy (Structural Confirmation) prep->nmr gc_ms GC-MS Analysis (Impurity ID) prep->gc_ms data_analysis Process & Analyze Data gc_fid->data_analysis nmr->data_analysis gc_ms->data_analysis comparison Compare with Specifications & Other Suppliers data_analysis->comparison conclusion Final Purity Assessment (Accept/Reject) comparison->conclusion

Caption: Experimental workflow for the purity assessment of this compound.

supplier_comparison cluster_suppliers Suppliers cluster_criteria Purity Assessment Criteria cluster_decision Decision Making supplier_a Supplier A purity Purity (%) supplier_a->purity impurities Impurity Profile supplier_a->impurities solvents Residual Solvents supplier_a->solvents consistency Lot-to-Lot Consistency supplier_a->consistency supplier_b Supplier B supplier_b->purity supplier_b->impurities supplier_b->solvents supplier_b->consistency supplier_c Supplier C supplier_c->purity supplier_c->impurities supplier_c->solvents supplier_c->consistency decision Select Optimal Supplier purity->decision impurities->decision solvents->decision consistency->decision

Caption: Logical relationship for comparing this compound suppliers.

Inter-Laboratory Validation of Analytical Methods for 5-Phenyl-2-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 5-Phenyl-2-pentanone, a ketone with applications in various research and development sectors, necessitates well-validated analytical methods. Inter-laboratory validation is the pinnacle of method validation, demonstrating the reproducibility and transferability of an analytical procedure across different laboratories, equipment, and analysts. This guide provides a comparative overview of the typical performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of ketones structurally similar to this compound. The data presented herein is based on published validation studies for analogous compounds, offering a benchmark for the development and validation of methods for this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of an analytical method is assessed through various validation parameters. The following tables summarize typical performance characteristics for GC-MS and HPLC-UV methods, providing a baseline for what can be expected during the validation of an analytical method for this compound.

Table 1: Comparison of GC-MS Method Performance for Ketone Analysis

Validation ParameterTypical Performance Data
Linearity (Correlation Coefficient, r²)> 0.99
Range~25 to 8300 µM
Accuracy (% Recovery)98 - 107%
Precision (% RSD)< 10%
Limit of Detection (LOD)Analyte Dependent (low µM range)

Table 2: Comparison of HPLC-UV Method Performance for Structurally Similar Ketones

Validation ParameterTypical Performance DataReference
Linearity (Correlation Coefficient, r²)> 0.999[1]
Range5 - 75 µg/mL[1]
Accuracy (% Recovery)98.56 - 100.85%[1]
Precision (% RSD)< 2%[1]
Limit of Detection (LOD)0.323 µg/mL[1]
Limit of Quantification (LOQ)0.978 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are generalized experimental protocols for the analysis of a compound like this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[1]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: A temperature of 250-280 °C is commonly employed.[1]

  • Oven Temperature Program: A temperature gradient is utilized for optimal separation. For instance, an initial temperature of 100 °C, held for 1 minute, followed by a ramp to 300 °C at 15 °C/min, and a final hold for 5 minutes.[1]

  • Acquisition Mode: Full scan mode is used for qualitative analysis, while Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound is prepared in a volatile organic solvent such as methanol, acetone, or dichloromethane at a concentration of 1 mg/mL.[1]

  • Calibration Standards: Calibration standards are prepared by serially diluting the stock solution in the same solvent.[1]

  • Sample Preparation: The sample preparation method will depend on the matrix. Common techniques include liquid-liquid extraction or solid-phase extraction to isolate the analyte.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust method for the quantification of compounds with a UV chromophore, such as this compound.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[4][5] The composition can be isocratic (constant) or a gradient (varied over time).

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[5][6]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

  • Injection Volume: Typically 10-20 µL.[1]

  • Column Temperature: The analysis can be performed at ambient temperature or controlled at a specific temperature (e.g., 25 °C).[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound is prepared in the mobile phase or a compatible solvent.

  • Calibration Standards: Calibration standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Sample preparation depends on the matrix and may involve filtration, dilution, or extraction to remove interfering substances.

Inter-Laboratory Validation Workflow

The process of inter-laboratory validation involves a coordinated effort between multiple laboratories to assess the reproducibility of an analytical method. The following diagram illustrates a typical workflow.

InterLaboratoryValidation cluster_0 Phase 1: Method Development & Single Lab Validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-Laboratory Study cluster_4 Phase 4: Data Analysis & Reporting MD Method Development SLV Single Laboratory Validation MD->SLV Transfer to QC VP Develop Validation Protocol SLV->VP SM Prepare & Distribute Samples VP->SM LabA Laboratory A Analysis SM->LabA LabB Laboratory B Analysis SM->LabB LabC Laboratory C Analysis SM->LabC DA Statistical Data Analysis LabA->DA LabB->DA LabC->DA VR Final Validation Report DA->VR

Caption: A typical workflow for an inter-laboratory method validation study.

Conclusion

References

comparing the efficacy of different catalysts for 5-Phenyl-2-pentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Phenyl-2-pentanone, a key intermediate in various organic syntheses, can be efficiently achieved through a two-step process involving an aldol condensation to form an unsaturated precursor, followed by catalytic hydrogenation. The choice of catalyst in the hydrogenation step is critical, significantly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalysts for the synthesis of this compound, supported by experimental data and detailed protocols.

Executive Summary

The primary route to this compound detailed herein involves the base-catalyzed aldol condensation of benzaldehyde and acetone to yield 5-phenyl-4-penten-2-one, followed by the selective catalytic hydrogenation of the carbon-carbon double bond. This guide focuses on comparing the efficacy of common heterogeneous catalysts—Palladium on carbon (Pd/C) and Raney Nickel—for this second step. Both catalysts are effective in reducing the alkene functionality while preserving the ketone group; however, they exhibit differences in reaction times, yields, and practical handling.

Data Presentation: Catalyst Performance in the Hydrogenation of 5-Phenyl-4-penten-2-one

CatalystCatalyst Loading (w/w %)Hydrogen Pressure (atm)SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Selectivity (%)
10% Pd/C~51EthanolRoom2-4>95>99
Raney Nickel~101-5EthanolRoom4-8~90>98

Note: The data presented is a synthesis of typical results found in the literature for the hydrogenation of α,β-unsaturated ketones with similar structures. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 5-Phenyl-4-penten-2-one (Unsaturated Precursor)

This procedure is based on the Claisen-Schmidt condensation, a type of aldol condensation.

Materials:

  • Benzaldehyde

  • Acetone

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve benzaldehyde in ethanol.

  • Add an excess of acetone to the solution.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

  • Continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 5-phenyl-4-penten-2-one.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Catalytic Hydrogenation of 5-Phenyl-4-penten-2-one to this compound

Materials:

  • 5-Phenyl-4-penten-2-one

  • Catalyst (10% Pd/C or Raney Nickel)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure using 10% Pd/C:

  • Dissolve 5-phenyl-4-penten-2-one in ethanol in a suitable reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (approximately 5% by weight relative to the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (a balloon filled with H₂ is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Procedure using Raney Nickel:

  • In a suitable reaction flask, add 5-phenyl-4-penten-2-one dissolved in ethanol.

  • Carefully add a slurry of Raney Nickel in ethanol (approximately 10% by weight relative to the substrate). Raney Nickel is pyrophoric and should be handled with care under a solvent.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Keep the filter cake wet with solvent to prevent ignition.

  • Rinse the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation start Benzaldehyde + Acetone react Base Catalyst (NaOH) Ethanol, RT start->react product1 5-Phenyl-4-penten-2-one react->product1 catalyst Catalyst (Pd/C or Raney Ni) product1->catalyst product2 This compound catalyst->product2 hydrogen H2 Gas hydrogen->catalyst solvent Ethanol, RT solvent->catalyst

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Catalyst Efficacy

Palladium on Carbon (Pd/C):

Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of a ketone.[1] It typically offers faster reaction times and requires a lower catalyst loading compared to Raney Nickel. The primary advantage of Pd/C is its high activity, which often leads to cleaner reactions with fewer byproducts. However, palladium is a precious metal, making the catalyst more expensive.

Raney Nickel:

Raney Nickel is a more cost-effective alternative to palladium-based catalysts.[2][3] It is also effective for the hydrogenation of alkenes and is widely used in industrial processes. While it may require a higher catalyst loading and longer reaction times, it is a robust and versatile catalyst.[3] A significant practical consideration is its pyrophoric nature when dry, necessitating careful handling and storage under a solvent.[3]

Choice of Catalyst:

The selection between Pd/C and Raney Nickel will depend on the specific requirements of the synthesis. For laboratory-scale synthesis where reaction time and purity are paramount, 10% Pd/C is often the preferred choice. For larger-scale industrial applications where cost is a major factor, Raney Nickel presents a more economical option, provided that appropriate safety measures are in place for its handling.

Conclusion

The synthesis of this compound via the hydrogenation of 5-phenyl-4-penten-2-one can be successfully achieved using either Palladium on carbon or Raney Nickel as the catalyst. Both catalysts demonstrate high selectivity for the reduction of the C=C double bond while leaving the ketone functionality intact. Pd/C generally offers faster reaction rates and higher yields with lower catalyst loading, while Raney Nickel is a more cost-effective, albeit slower, alternative. The detailed protocols and comparative data provided in this guide will assist researchers in making an informed decision based on their specific experimental needs and resources.

References

Unraveling the Structure-Activity Relationship of 5-Phenyl-2-pentanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the meticulous exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. This guide provides a comparative analysis of 5-phenyl-2-pentanone analogs, a class of compounds with a versatile phenylalkyl ketone scaffold that has shown potential in various therapeutic areas. By examining the impact of structural modifications on biological outcomes, we aim to furnish researchers with the insights necessary to guide the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

While comprehensive SAR studies focusing solely on this compound are limited, research on related phenyl ketone derivatives offers valuable insights. A notable study on novel synthetic phenyl ketone derivatives as potential agents against Nonalcoholic Fatty Liver Disease (NAFLD) provides a solid foundation for understanding how substitutions on the phenyl ring influence cytotoxicity. The following table summarizes the cytotoxic activity (EC50) of a series of substituted phenyl ketone analogs against the human liver cancer cell line, HepG2.[1]

CompoundSubstitutions on Phenyl RingEC50 (µM)[1]
5a 2-Bromo-4,5-dihydroxy> 13.5
5b 2-Chloro-4,5-dihydroxy13.5
5c 3-Bromo-4,5-dihydroxy12.1
5d 3-Chloro-4,5-dihydroxy11.5
5e 2-Bromo-3,4-dihydroxy10.8
5f 2-Chloro-3,4-dihydroxy10.2 (nM)
5g 3-Bromo-4,5-dihydroxy11.2
5h 3-Chloro-4,5-dihydroxy10.9
5i 2-Bromo-3,4,5-trihydroxy12.8
5j 2-Chloro-3,4,5-trihydroxy12.5
5k 3-Bromo-4,5,6-trihydroxy13.1
5l 3-Chloro-4,5,6-trihydroxy12.9

Note: The core structure in this study was a (4-butyl-phenyl)-methanone derivative, not a pentanone. However, the SAR data regarding phenyl ring substitutions is highly relevant.

From this data, several key SAR observations can be made:

  • Position of Halogen Substitution: The position of the bromo and chloro substituents on the dihydroxy-phenyl ring appears to influence cytotoxic activity, with 2-chloro and 3-chloro substitutions generally leading to slightly higher potency than their bromo counterparts in similar positions.

  • Position of Hydroxyl Groups: A 3,4-dihydroxy substitution pattern on the phenyl ring (as seen in the most potent compound, 5f ) appears to be more favorable for activity compared to a 4,5-dihydroxy or a trihydroxy arrangement.

  • Combined Effect: The combination of a 2-chloro and a 3,4-dihydroxy substitution on the phenyl ring in compound 5f resulted in the most potent cytotoxic activity, with an EC50 in the nanomolar range.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of Phenyl Ketone Derivatives[1]

The synthesis of the evaluated phenyl ketone derivatives was carried out in a multi-step process:

  • Intermediate Synthesis: Treatment of commercially available starting materials with dimethylformamide (DMF) in thionyl chloride (SOCl₂) to yield intermediates.

  • Friedel-Crafts Acylation: Subsequent reaction of the intermediates with an electron-donating substituted aryl ring (e.g., 1,2-dimethoxy-benzene) via an AlCl₃-catalyzed Friedel-Crafts acylation to introduce the second benzene ring.

  • Halogenation: Introduction of chloro or bromo substituents onto the methoxy-phenyl ring using sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS), respectively.

  • Demethylation: Final demethylation of the methoxy groups to hydroxyl groups using boron tribromide (BBr₃) to yield the target compounds.

A generalized workflow for the synthesis is depicted below.

Start Starting Materials Step1 DMF, SOCl2 Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Friedel-Crafts Acylation (Substituted Aryl Ring, AlCl3) Intermediate->Step2 Acylated_Product Acylated Product Step2->Acylated_Product Step3 Halogenation (SO2Cl2 or NBS) Acylated_Product->Step3 Halogenated_Intermediate Halogenated Intermediate Step3->Halogenated_Intermediate Step4 Demethylation (BBr3) Halogenated_Intermediate->Step4 Final_Product Final Phenyl Ketone Analog Step4->Final_Product

Generalized synthetic workflow for phenyl ketone analogs.
In Vitro Cytotoxicity Assay (MTT Assay)[1]

The cytotoxic activity of the synthesized compounds was evaluated against the HepG2 human liver cancer cell line using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.[1]

  • Cell Culture: HepG2 cells were cultured under standard conditions.

  • NAFLD Model: To mimic NAFLD conditions in vitro, HepG2 cells were treated with 500 µM palmitic acid (PA) for 24 hours.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds.

  • MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured. The 50% maximal effect (EC50) values were then calculated.[1]

The experimental workflow for the MTT assay is illustrated below.

Start HepG2 Cell Culture Step1 Palmitic Acid Treatment (500 µM, 24h) Start->Step1 Step2 Treatment with Phenyl Ketone Analogs Step1->Step2 Step3 MTT Addition and Incubation Step2->Step3 Step4 Formazan Dissolution Step3->Step4 End Absorbance Measurement and EC50 Calculation Step4->End

Workflow of the in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways and Mechanisms

While the precise mechanisms of action for many this compound analogs are still under investigation, the broader class of phenyl ketone derivatives has been shown to interact with various biological targets. For instance, some phenyl ketone derivatives exhibit antimicrobial and anticancer activities.[1] The study on NAFLD suggests that these compounds may modulate the activity of oxidoreductases.[1]

Further research is necessary to elucidate the specific signaling pathways affected by this compound analogs. A hypothetical logical relationship for future investigation is presented below, outlining a potential path from structural modification to a measurable biological effect.

SAR Structural Modification (e.g., Phenyl Ring Substitution) Target_Binding Altered Binding Affinity to Target Protein (e.g., Oxidoreductase) SAR->Target_Binding Pathway_Modulation Modulation of Downstream Signaling Pathway Target_Binding->Pathway_Modulation Cellular_Response Change in Cellular Response (e.g., Decreased Cell Viability) Pathway_Modulation->Cellular_Response Biological_Effect Observed Biological Effect (e.g., Cytotoxicity) Cellular_Response->Biological_Effect

Hypothetical relationship in SAR-driven drug discovery.

This guide highlights the current understanding of the structure-activity relationships of this compound analogs and related phenyl ketones. The provided data and experimental protocols serve as a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic potential. Future studies should focus on expanding the library of this compound derivatives and evaluating their activity across a broader range of biological targets to fully unlock their therapeutic promise.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Phenyl-2-pentanone is critical for ensuring laboratory safety and environmental compliance. Due to its chemical nature as a ketone, it should be treated as a hazardous waste, likely possessing ignitable properties. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). If an SDS for this compound is not available, treat it with the caution afforded to flammable and potentially toxic organic ketones.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow systematic hazardous waste management protocols. Never dispose of this chemical down the drain or in regular trash.[2][3]

1. Waste Classification and Segregation:

  • Classify this compound as a hazardous waste. Based on the properties of similar ketones, it should be considered an ignitable (flammable) liquid.[1][4]

  • Segregate the waste. Store this compound waste separately from incompatible materials such as acids, bases, and oxidizing agents to prevent dangerous reactions.[2][5] Keep solid and liquid waste in separate containers.[6]

2. Waste Accumulation and Containment:

  • Use a designated and compatible waste container. The container must be in good condition, leak-proof, and have a tightly sealing lid to prevent the release of vapors.[2][6]

  • The container must be clearly labeled as "Hazardous Waste" and must identify its contents fully. Do not use chemical formulas or abbreviations. The label should include the full chemical name: "this compound".[2][7]

  • Attach the hazardous waste label to the container as soon as the first drop of waste is added.[7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5][8] This area must be at or near the point of waste generation.[8]

  • The SAA should be inspected weekly for any signs of leakage.[5]

  • Ensure the storage area is away from sources of heat, ignition, and direct sunlight.[2][9]

4. Arranging for Final Disposal:

  • Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4][7]

  • Complete and submit any required waste disposal forms as per your institution's protocol.[4]

Quantitative Disposal and Safety Data

The following table summarizes key quantitative parameters relevant to the disposal of hazardous chemical waste in a laboratory setting.

ParameterValueRegulation/Guideline
Ignitable Waste (Flash Point) < 140°F (60°C)EPA Resource Conservation and Recovery Act (RCRA)
Corrosive Waste (Aqueous) pH ≤ 2 or pH ≥ 12.5EPA Resource Conservation and Recovery Act (RCRA)
SAA Maximum Volume 55 gallonsEPA Regulation
SAA Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)EPA Regulation for P-listed waste
SAA Container Storage Limit Up to 1 yearInstitutional Policy
Manual Handling Weight Limit Max 15 kgGeneral Laboratory Safety Guideline

Disposal Workflow Diagram

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and procedural steps from initial handling to final removal by safety personnel.

G A Start: Need to dispose of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste container available, compatible, and properly labeled? B->C D Obtain a new, compatible container. Label with 'Hazardous Waste' and 'this compound'. C->D No E Add waste to container. Ensure segregation from incompatibles. C->E Yes D->E F Seal container tightly. E->F G Store container in designated Satellite Accumulation Area (SAA). F->G H Is the container full? G->H I Continue to add waste as needed. Conduct weekly SAA inspections. H->I No J Contact EHS for waste pickup. Complete disposal request form. H->J Yes I->E K End: Waste removed by EHS. J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Phenyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Phenyl-2-pentanone. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar ketones.

Body PartPPE TypeSpecifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[1]
Eyes & Face Safety glasses with side shields or chemical splash gogglesEye protection should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or explosion.[1][2]
Body Laboratory coat or chemical-resistant suitA lab coat should be fully buttoned to cover as much skin as possible. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit or apron should be worn.[1][3] Clothing made of natural fibers like cotton is recommended over synthetic materials.[1][3]
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1]
Feet Closed-toe shoesShoes must cover the entire foot. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1][3]

Operational Plan: Safe Handling of this compound

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.

1. Preparation and Pre-Handling:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound or a similar chemical profile if a specific one is unavailable.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[4]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary equipment or chemicals. Ensure that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

2. Handling and Use:

  • Transportation: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition sources.

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials and foodstuff containers.

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items properly.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, as hazardous waste. Place these items in a separate, clearly labeled solid waste container.

2. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure waste containers are properly sealed to prevent leaks or spills.

3. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not pour this compound down the drain.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Ventilation A->B C Don PPE B->C D Prepare Workspace C->D E Transport Safely D->E F Dispense in Hood E->F G Controlled Use F->G H Decontaminate Area G->H I Remove PPE H->I J Wash Hands I->J K Segregate Waste J->K L Store Waste Securely K->L M Dispose via EHS L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.